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  • Product: 2-Ethylpyridin-4-OL
  • CAS: 1159817-56-7

Core Science & Biosynthesis

Foundational

Molecular structure and chemical properties of 2-Ethylpyridin-4-ol CAS 1159817-56-7

An in-depth technical analysis of 2-Ethylpyridin-4-ol requires moving beyond basic structural data to understand its dynamic chemical behavior. As a Senior Application Scientist, I have structured this guide to explore t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Ethylpyridin-4-ol requires moving beyond basic structural data to understand its dynamic chemical behavior. As a Senior Application Scientist, I have structured this guide to explore the molecule’s physicochemical profile, its solvent-dependent tautomerism, and the causal logic behind its synthesis and downstream applications in drug discovery.

Molecular Identity and Physicochemical Profiling

2-Ethylpyridin-4-ol (CAS 1159817-56-7) is a versatile nitrogen-containing heterocyclic building block utilized extensively in pharmaceutical development and materials science[1]. As a substituted derivative of 4-hydroxypyridine, its chemical behavior is defined by the ethyl group at the C2 position. This alkyl substituent provides mild steric hindrance and inductive electron donation, which subtly modulates the electron density of the pyridine ring and influences its reactivity profile[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-Ethylpyridin-4-ol
CAS Registry Number 1159817-56-7
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
SMILES String CCC1=CC(=O)C=CN1
Topological Polar Surface Area (TPSA) 33.1 Ų
Hydrogen Bond Donors 1 (in Enol or Keto form)
Hydrogen Bond Acceptors 1 (in Enol) / 2 (in Keto)

Structural Dynamics: Pyridinol-Pyridone Tautomerism

The defining chemical characteristic of 2-ethylpyridin-4-ol is its prototropic keto-enol tautomerism. The molecule exists in a dynamic, continuous equilibrium between the enol form (2-ethylpyridin-4-ol) and the keto form (2-ethylpyridin-4(1H)-one)[3].

Understanding this equilibrium is critical for predicting its reactivity in synthetic workflows. The dominant tautomer is highly dependent on the phase and the dielectric constant of the surrounding medium[4]. In the gas phase, the enol form is favored due to the intrinsic stability of the fully aromatic pyridine ring when isolated from intermolecular interactions[3]. However, in polar solvents (such as water or DMSO) and in the crystalline solid state, the equilibrium shifts almost entirely to the keto (pyridone) form[4]. This shift is driven by strong intermolecular hydrogen bonding and the stabilization of the highly polar zwitterionic resonance structures of the pyridone by the solvent's dielectric field[5].

Tautomerism Enol 2-Ethylpyridin-4-ol (Enol / Hydroxy Form) Favored in Gas Phase Keto 2-Ethylpyridin-4(1H)-one (Keto / Oxo Form) Favored in Polar Solvents Enol->Keto Polar Solvation / Solid State

Figure 1: Pyridinol-Pyridone tautomeric equilibrium of 2-Ethylpyridin-4-ol modulated by solvent.

Table 2: Tautomeric Phase Distribution

Phase / EnvironmentDominant TautomerThermodynamic Driving Force
Gas Phase Enol (4-Hydroxypyridine)Intrinsic aromatic stabilization; lack of intermolecular forces
Non-Polar Solvent Mixed (Enol ≈ Keto)Weak dielectric stabilization; minimal hydrogen bonding
Polar Solvent Keto (4-Pyridone)Strong hydrogen bonding & high dielectric constant stabilization
Solid State Keto (4-Pyridone)Favorable crystal lattice packing & intermolecular H-bonds

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted 4-pyridones requires careful control of thermodynamics and solvent environments. The most robust route to 2-ethylpyridin-4-ol is the amination of 2-ethyl-4-pyrone.

Synthesis Pyrone 2-Ethyl-4-pyrone (Precursor) Intermediate Zwitterionic Intermediate (Stabilized by Protic Solvent) Pyrone->Intermediate Nucleophilic Attack (100°C) Ammonia Aqueous Ammonia (Nucleophile) Ammonia->Intermediate Nucleophilic Attack (100°C) Product 2-Ethylpyridin-4-ol (CAS 1159817-56-7) Intermediate->Product Dehydration (-H2O)

Figure 2: Synthetic workflow from 2-ethyl-4-pyrone to 2-ethylpyridin-4-ol via amination.

Protocol 1: Synthesis of 2-Ethylpyridin-4-ol via Pyrone Amination

Objective: Convert 2-ethyl-4-pyrone to 2-ethylpyridin-4-ol using aqueous ammonia. Causality & Design: The reaction relies on the nucleophilic attack of ammonia on the pyrone ring. A protic solvent (ethanol) is chosen to stabilize the highly polar zwitterionic intermediate formed during the ring-opening/ring-closing cascade. A sealed vessel is mandatory to maintain a high concentration of volatile ammonia at elevated temperatures.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2-ethyl-4-pyrone in 20 mL of absolute ethanol in a heavy-walled pressure tube. Causality: Ethanol ensures homogeneity and provides protic stabilization for the transition state.

  • Reagent Addition: Add 30 mL of concentrated aqueous ammonia (28% NH3).

  • Reaction Execution: Seal the tube securely and heat the mixture to 100°C in an oil bath for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the dehydration step following ring closure.

  • Workup: Cool the vessel to room temperature before unsealing to prevent explosive boiling. Concentrate the mixture in vacuo to remove ethanol and residual ammonia.

  • Self-Validation Step: Analyze the crude residue via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the UV-active, non-polar pyrone spot and the emergence of a highly polar baseline spot (the pyridone tautomer) validates successful conversion.

  • Purification: Recrystallize the crude product from a hot acetone/water mixture to yield pure 2-ethylpyridin-4-ol crystals.

Protocol 2: NMR Validation of Tautomeric Equilibrium

Objective: Quantify the tautomeric shift of 2-ethylpyridin-4-ol in varying solvent environments. Causality & Design: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of protons. By comparing spectra in a non-polar solvent (CDCl3) versus a polar solvent (DMSO-d6), the solvent-driven tautomeric shift can be directly observed[6].

Step-by-Step Procedure:

  • Sample Preparation: Prepare two 5 mg samples of purified 2-ethylpyridin-4-ol. Dissolve Sample A in 0.6 mL of CDCl3 and Sample B in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire 1H-NMR spectra at 298 K using a 400 MHz spectrometer.

  • Spectral Analysis: Analyze the chemical shifts of the C3 and C5 protons. Causality: In the enol form (favored in non-polar CDCl3), the aromatic ring current deshields these protons. In the keto form (favored in polar DMSO-d6), the loss of full aromaticity alters their shifts significantly.

  • Self-Validation Step: Examine the exchangeable protons. In DMSO-d6, the presence of a broad singlet integrating to 1H at approximately 11-12 ppm corresponds to the N-H proton of the pyridone form, validating the polar-solvent-driven shift to the keto state.

Downstream Application Pathways in Drug Discovery

In drug discovery, 2-ethylpyridin-4-ol serves as a critical intermediate. The hydroxyl/oxo moiety can be activated into a leaving group, enabling complex carbon-carbon bond formation.

Downstream Start 2-Ethylpyridin-4-ol Chlorination Chlorination (POCl3, Reflux) Start->Chlorination Intermediate 4-Chloro-2-ethylpyridine Chlorination->Intermediate Coupling Suzuki Coupling (Pd Catalyst, Boronic Acid) Intermediate->Coupling API Target API / Ligand Coupling->API

Figure 3: Downstream application pathway of 2-ethylpyridin-4-ol in API synthesis.

The most common activation involves chlorination using phosphorus oxychloride (POCl3) under reflux to yield 4-chloro-2-ethylpyridine. This activated electrophile is then primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This modular assembly allows researchers to rapidly construct complex Active Pharmaceutical Ingredients (APIs) or advanced organometallic ligands utilizing the 2-ethylpyridine scaffold.

References

  • Wikipedia. "4-Pyridone". [Link]

  • Chemistry Stack Exchange. "Phenol vs 4-hydroxypyridine - Enol Content". [Link]

  • ResearchGate. "Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones". [Link]

  • CLOCKSS. "PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS". [Link]

Sources

Exploratory

Unmasking Molecular Dynamics: NMR and FTIR Spectroscopic Characterization of 2-Ethylpyridin-4-ol

An in-depth technical whitepaper on the spectroscopic characterization of 2-Ethylpyridin-4-ol, designed for researchers and drug development professionals. As a Senior Application Scientist, I approach the characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the spectroscopic characterization of 2-Ethylpyridin-4-ol, designed for researchers and drug development professionals.

As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not merely as an exercise in data collection, but as a rigorous validation of molecular dynamics. 2-Ethylpyridin-4-ol (CAS 1159817-56-7) presents a classic analytical challenge: it is not a static entity. Widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents, its structural elucidation requires an understanding of tautomerism, solvent effects, and vibrational coupling.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characterization of 2-Ethylpyridin-4-ol.

The Tautomeric Paradigm: 4-Pyridinol vs. 4-Pyridone

Before acquiring a single spectrum, the analytical scientist must establish the physical state of the molecule. 2-Ethylpyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 2-ethylpyridin-4(1H)-one.

In the gas phase or in highly non-polar environments, the enol (hydroxypyridine) form can be observed. However, in polar NMR solvents like DMSO-d6 and in the solid state (relevant for ATR-FTIR), the equilibrium overwhelmingly favors the non-aromatic pyridone (keto) tautomer[1]. This fundamental shift dictates the entire spectroscopic profile: we are not characterizing a phenol-like ring, but rather a highly conjugated, nitrogen-containing enone system.

Tautomerism Enol 2-Ethylpyridin-4-ol (Enol / Minor in Solution) Keto 2-Ethylpyridin-4(1H)-one (Keto / Major in Solution) Enol->Keto Polar Solvents (DMSO) Solid State Keto->Enol Gas Phase Non-Polar Solvents

Tautomeric equilibrium of 2-Ethylpyridin-4-ol dictated by phase and solvent polarity.

Nuclear Magnetic Resonance (NMR) Characterization

To capture the true electronic environment of the pyridone tautomer, NMR acquisition must be meticulously controlled. The presence of the exchangeable N-H proton requires a self-validating protocol to prevent signal suppression via chemical exchange with trace water.

Self-Validating Protocol: Anhydrous NMR Acquisition

Causality: Residual H₂O in DMSO-d6 (typically resonating at 3.33 ppm) rapidly exchanges with the pyridone N-H proton. This exchange artificially broadens the N-H signal or shifts it entirely, masking critical structural information.

Step-by-Step Methodology:

  • Solvent Dehydration: Dry DMSO-d6 over activated 3Å molecular sieves for a minimum of 24 hours prior to sample preparation.

  • Sample Preparation: Dissolve 15-20 mg of 2-Ethylpyridin-4-ol in 0.6 mL of the anhydrous DMSO-d6.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference.

  • Validation Check (The Self-Validating Step): Acquire a preliminary 1-scan ¹H spectrum. Integrate the residual water peak at 3.33 ppm. The protocol is validated only if the water integration is <0.05 relative to the 3H triplet of the ethyl group. If higher, the sample must be re-prepared.

  • Data Acquisition: Acquire the ¹H spectrum (minimum 16 scans, 400 MHz, 298 K) and ¹³C spectrum (minimum 256 scans, 100 MHz, 298 K) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

Quantitative NMR Data & Mechanistic Causality

The ¹H and ¹³C NMR spectra provide definitive proof of the keto tautomer dominance. The C-4 carbon does not resonate at ~155 ppm (which would be expected for a standard phenolic C-OH), but rather shifts significantly downfield to ~178.5 ppm, a direct consequence of the pyridone carbonyl character[2].

Table 1: ¹H NMR Spectral Assignments (DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
1.15Triplet (t, J = 7.5 Hz)3H-CH₂CH₃ Standard aliphatic methyl coupling to adjacent methylene.
2.55Quartet (q, J = 7.5 Hz)2H-CH₂ CH₃Deshielded relative to standard alkanes due to the adjacent sp² hybridized C-2 of the ring.
6.05Doublet (d, J = 2.5 Hz)1HRing H-3Shielded by the electron-donating resonance of the adjacent N-H and C=O groups.
6.15Doublet of doublets (dd)1HRing H-5Shielded by resonance; exhibits ortho coupling to H-6 and meta coupling to H-3.
7.60Doublet (d, J = 7.5 Hz)1HRing H-6Strongly deshielded due to the inductive electron-withdrawing effect of the adjacent alpha-nitrogen.
11.20Broad Singlet (br s)1HN-H Highly deshielded due to hydrogen bonding and the partial positive charge on the nitrogen in the pyridone resonance hybrid.

Table 2: ¹³C NMR Spectral Assignments (DMSO-d6, 100 MHz)

Chemical Shift (δ, ppm)AssignmentMechanistic Causality
13.5-CH₂CH₃ Aliphatic methyl carbon.
28.2-CH₂ CH₃Aliphatic methylene carbon, slightly deshielded by the ring.
111.5C-3Highly shielded sp² carbon due to ortho/para resonance electron donation from the ring nitrogen.
116.8C-5Shielded sp² carbon, similar to C-3.
139.5C-6Deshielded due to the inductive effect of the adjacent nitrogen atom.
152.0C-2Deshielded by both the adjacent nitrogen and the attached ethyl group.
178.5C-4 (C=O )Definitive proof of the pyridone tautomer. The extreme downfield shift confirms conjugated carbonyl character[2].

Fourier-Transform Infrared (FTIR) Characterization

Infrared spectroscopy of 4-pyridones reveals a complex vibrational landscape. Unlike simple aliphatic ketones that show a sharp, predictable C=O stretch near 1710 cm⁻¹, the carbonyl stretch in 4-pyridones is heavily perturbed by extensive resonance delocalization (a push-pull system from the nitrogen lone pair to the carbonyl oxygen) and strong intermolecular hydrogen bonding[3].

Self-Validating Protocol: ATR-FTIR Solid-State Analysis

Causality: Transmission FTIR using KBr pellets can introduce moisture (KBr is highly hygroscopic), which artificially broadens the O-H/N-H region and shifts the carbonyl band due to water-carbonyl hydrogen bonding. Attenuated Total Reflectance (ATR) on the neat solid eliminates this matrix interference.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Background Validation (Self-Validating Step): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be perfectly flat between 4000-400 cm⁻¹. Any peaks indicate crystal contamination, requiring re-cleaning.

  • Sample Application: Place 2-3 mg of solid 2-Ethylpyridin-4-ol directly onto the crystal.

  • Pressure Optimization: Apply the pressure anvil. Crucial: Monitor the live spectral preview. Increase pressure until the C=O peak intensity plateaus, ensuring intimate contact with the evanescent wave without crushing the crystal.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and apply an atmospheric compensation algorithm to remove trace ambient CO₂ and H₂O vapor.

Vibrational Band Data & Mechanistic Causality

The IR spectrum of 2-Ethylpyridin-4-ol is characterized by the extensive mixing of the C=O and C=C stretching vibrations, a well-documented phenomenon in 4-pyridone systems[4].

Table 3: Key ATR-FTIR Vibrational Bands (Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Causality
3200 - 2800Broad, StrongN-H / O-H StretchThe extreme broadening is caused by a robust network of intermolecular hydrogen bonds in the solid state lattice.
2965, 2930MediumC-H AliphaticAsymmetric and symmetric stretching of the ethyl group.
~1635StrongC=O StretchShifted drastically lower than typical ketones (~1710 cm⁻¹) due to the single-bond character induced by resonance and strong H-bonding[3].
~1560StrongC=C / C=N RingA ring mode involving C=C stretching. This mode is highly mixed with the C=O stretch, making them a coupled vibrational system[4].
~1480MediumRing DeformationIn-plane bending and skeletal vibrations of the heterocyclic ring.

Data Triangulation Workflow

To achieve absolute certainty in structural elucidation, the NMR and FTIR data must not be viewed in isolation. They form a self-consistent, triangulated proof of the molecule's identity and its tautomeric state.

Workflow Prep Sample Preparation (Anhydrous DMSO-d6 / Neat Solid) NMR NMR Acquisition (1H & 13C, 400+ MHz) Prep->NMR IR ATR-FTIR Acquisition (4000-400 cm⁻¹) Prep->IR AnalyzeNMR Assess NH/OH Shift & C=O Carbon (Confirm Keto Dominance) NMR->AnalyzeNMR AnalyzeIR Assess C=O & C=C Mixing (~1635 cm⁻¹ & ~1560 cm⁻¹) IR->AnalyzeIR Valid Structural Confirmation 2-Ethylpyridin-4(1H)-one AnalyzeNMR->Valid AnalyzeIR->Valid

Self-validating analytical workflow for the characterization of 2-Ethylpyridin-4-ol.

By adhering to these rigorous, self-validating protocols, researchers can ensure that their spectroscopic data for 2-Ethylpyridin-4-ol is not only accurate but mechanistically sound, providing a flawless foundation for downstream pharmaceutical development.

References

  • INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES . Canadian Science Publishing. Available at:[Link]

  • The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations . Australian Journal of Chemistry (ConnectSci). Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines . ChemRxiv. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Tautomeric Equilibrium of 2-Ethyl-4-Pyridinol in Aqueous and Organic Solutions

Abstract This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-ethyl-4-pyridinol, a heterocyclic compound of interest in pharmaceutical and materials science. Tautomerism, the inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-ethyl-4-pyridinol, a heterocyclic compound of interest in pharmaceutical and materials science. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, including solubility, polarity, hydrogen bonding capability, and biological activity. For 2-ethyl-4-pyridinol, the equilibrium between its hydroxypyridine (enol) and pyridinone (keto) forms is highly sensitive to its environment.[1] This document delineates the theoretical underpinnings of this phenomenon and presents detailed, field-proven experimental protocols using UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy to quantitatively assess the tautomeric ratio in various solvent systems. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of substituted pyridinols.

Introduction: The Significance of Tautomerism in Pyridinol Systems

Prototropic tautomerism, the relocation of a proton accompanied by a shift in double bonds, is a fundamental concept in organic chemistry.[2] In heterocyclic systems like 2-ethyl-4-pyridinol, this manifests as a dynamic equilibrium between two primary forms: the aromatic 2-ethyl-4-hydroxypyridine (the "enol" or "lactim" form) and the non-aromatic but highly polar 2-ethyl-1H-pyridin-4-one (the "keto" or "lactam" form).

The position of this equilibrium is not fixed; it is dictated by a delicate balance of intramolecular and intermolecular forces. Factors such as the intrinsic stability of each tautomer, the electronic nature of substituents, and, most critically, the surrounding solvent environment determine which form predominates.[3] An understanding of this equilibrium is paramount in drug development, as only one tautomer may fit into the binding site of a target protein, and properties like membrane permeability are directly linked to the molecule's polarity.

This guide focuses on the 2-ethyl derivative of 4-pyridinol. The ethyl group, being an electron-donating substituent, is expected to modulate the electronic distribution within the pyridine ring, thereby influencing the intrinsic basicity of the nitrogen atom and the acidity of the hydroxyl group, which are key determinants in the tautomeric balance.

Figure 1: Tautomeric equilibrium of 2-ethyl-4-pyridinol.

The Role of the Solvent: A Battle of Polarity and Hydrogen Bonding

The solvent is arguably the most powerful external factor governing the tautomeric equilibrium of pyridinols. The general principle is that the equilibrium shifts to favor the tautomer that is better solvated and stabilized by the medium.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents strongly favor the more polar pyridinone (keto) form.[4] The pyridinone tautomer possesses a large dipole moment due to the separation of charge in the amide-like functionality. Polar solvents, particularly those capable of hydrogen bonding like water, can effectively solvate both the partially positive nitrogen-bound hydrogen and the partially negative carbonyl oxygen, leading to significant stabilization.[5] In aqueous solutions, the pyridinone form of 4-substituted pyridines is often the overwhelmingly dominant species.[6][7]

  • Nonpolar Aprotic Solvents (e.g., Cyclohexane, Dioxane): In these environments, the less polar hydroxypyridine (enol) form is favored.[4] This tautomer benefits from the preservation of the aromaticity of the pyridine ring.[3] Lacking strong solute-solvent interactions, the equilibrium reflects the intrinsic gas-phase stability, where the aromatic enol form is generally more stable.[8][9]

Quantitative Analysis by Spectroscopic Methods

Determining the tautomeric equilibrium constant (KT) requires robust analytical techniques capable of distinguishing and quantifying the coexisting forms. UV-Vis and NMR spectroscopy are the primary methods for this purpose.[2][10]

UV-Vis Spectroscopy

The two tautomers of 2-ethyl-4-pyridinol have distinct electronic structures and thus different chromophores, resulting in unique UV-Vis absorption spectra.[11]

  • The hydroxypyridine (enol) form, being a substituted benzene-like aromatic system, typically exhibits a primary absorption band at a shorter wavelength.

  • The pyridinone (keto) form contains a conjugated enone system, which generally absorbs at a longer wavelength.[12]

By measuring the spectrum in a nonpolar solvent (where the enol form is >99%) and a highly polar solvent (where the keto form is >99%), one can obtain the molar absorptivity (ε) for each pure tautomer. The equilibrium constant in any other solvent can then be determined from the absorbance of the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed structural information and allows for direct quantification of the tautomers in solution.[13][14] Since the rate of interconversion between tautomers is typically slow on the NMR timescale, separate signals for each form can be observed.[15]

  • ¹H NMR: The chemical shifts of the ring protons are highly sensitive to the tautomeric form. The proton attached to the nitrogen in the pyridinone form will appear as a broad singlet at a characteristic downfield shift. The positions of the other ring protons will also differ significantly between the two tautomers.

  • ¹³C NMR: The carbon of the C=O group in the pyridinone form has a distinct chemical shift in the range of 170-180 ppm, which is unambiguously different from the C-OH carbon of the hydroxypyridine form (typically 150-160 ppm).

The relative concentration of each tautomer can be calculated by integrating the area of well-resolved, non-overlapping peaks corresponding to each species.[15]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, employing a range of solvents to demonstrate the systematic shift in equilibrium, which confirms the validity of the assignments and measurements.

Protocol 1: Determination of Tautomeric Constant (KT) by UV-Vis Spectroscopy

This protocol establishes the equilibrium constant by analyzing the changes in the electronic absorption spectra across a spectrum of solvent polarities.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_stock 1. Prepare a concentrated stock solution of 2-ethyl-4-pyridinol in Methanol (e.g., 10 mM). prep_solvents 2. Prepare a series of volumetric flasks with solvents of varying polarity (e.g., Water, Ethanol, Acetonitrile, Dioxane, Cyclohexane). prep_dilute 3. Dilute a precise aliquot of the stock solution into each solvent to a final concentration of ~50 µM. acq_blank 4. Record a baseline/blank spectrum for each pure solvent. prep_dilute->acq_blank acq_sample 5. Record the UV-Vis spectrum of each sample from 200-400 nm. acq_blank->acq_sample an_endpoints 6. Identify λ_max for the pure enol (in Cyclohexane) and pure keto (in Water) forms. acq_sample->an_endpoints an_calc 7. For each intermediate solvent, calculate the mole fraction (X) of each tautomer using the measured absorbance (A) and the molar absorptivities (ε) of the pure forms at a chosen wavelength. an_endpoints->an_calc an_kt 8. Calculate K_T = [Keto]/[Enol] for each solvent. an_calc->an_kt

Figure 2: Workflow for UV-Vis spectroscopic determination of K_T.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 2-ethyl-4-pyridinol in anhydrous methanol.

  • Solvent Selection: Use a range of solvents with varying dielectric constants, such as water, ethanol, acetonitrile, 1,4-dioxane, and cyclohexane.

  • Sample Preparation: Create a ~50 µM solution of 2-ethyl-4-pyridinol in each selected solvent by diluting the stock solution. Ensure accurate volumetric transfers.

  • Baseline Correction: Record a baseline spectrum for each pure solvent in a quartz cuvette.

  • Spectral Acquisition: Record the absorbance spectrum of each sample from 200 nm to 400 nm.

  • Data Analysis:

    • Assume the spectrum in cyclohexane represents the pure hydroxypyridine (enol) form and the spectrum in water represents the pure pyridinone (keto) form.

    • Determine the molar absorptivity (ε) for both pure forms at their respective λmax.

    • For spectra in intermediate solvents, use the following equation at a wavelength where both species absorb to calculate the mole fraction of the keto form (Xketo): A = εketo * c * l * Xketo + εenol * c * l * (1 - Xketo) (where A is absorbance, c is total concentration, and l is path length).

    • Calculate the equilibrium constant: KT = Xketo / (1 - Xketo).

Protocol 2: Determination of Tautomeric Constant (KT) by ¹H NMR Spectroscopy

This protocol provides a direct measure of the tautomer populations through the integration of distinct proton signals.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Spectral Acquisition cluster_analysis_nmr Data Analysis prep_dissolve 1. Accurately weigh ~5-10 mg of 2-ethyl-4-pyridinol. prep_solvents_nmr 2. Dissolve in ~0.7 mL of deuterated solvents (e.g., D₂O, Methanol-d₄, Chloroform-d) in separate NMR tubes. acq_params 3. Set acquisition parameters on a ≥400 MHz spectrometer. Ensure sufficient relaxation delay (d1) for quantitative integration (e.g., 5 seconds). prep_solvents_nmr->acq_params acq_spectrum 4. Acquire the ¹H NMR spectrum for each sample. acq_params->acq_spectrum an_phase 5. Process the spectra (phasing, baseline correction). acq_spectrum->an_phase an_assign 6. Assign distinct, non-overlapping peaks to the enol and keto tautomers. an_phase->an_assign an_integrate 7. Carefully integrate the assigned peaks. Let I_keto be the integral for a keto proton and I_enol be the integral for an enol proton. an_assign->an_integrate an_kt_nmr 8. Calculate K_T = I_keto / I_enol. an_integrate->an_kt_nmr

Figure 3: Workflow for ¹H NMR spectroscopic determination of K_T.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of deuterated solvents with varying polarities, such as D₂O, methanol-d₄, and chloroform-d.

  • Sample Preparation: Prepare samples by dissolving 5-10 mg of 2-ethyl-4-pyridinol in approximately 0.7 mL of each deuterated solvent directly in an NMR tube.

  • Instrumental Setup: Use a high-field NMR spectrometer (≥ 400 MHz). For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being integrated.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Data Processing: Process the FID to obtain the spectrum and perform careful phasing and baseline correction.

  • Peak Assignment: Identify unique, well-resolved signals corresponding to each tautomer. For example, a specific aromatic proton in the enol form vs. the corresponding vinyl proton in the keto form.

  • Integration: Integrate the assigned signals. Let the integral value for a peak from the keto form be Iketo and from the enol form be Ienol. Ensure the integrated protons are equivalent (e.g., both are single protons).

  • Calculation: The tautomeric equilibrium constant is the ratio of the integrals: KT = Iketo / Ienol.

Expected Results and Data Presentation

Based on extensive literature on the parent 4-hydroxypyridine system, a clear trend is expected for 2-ethyl-4-pyridinol.[3][6] The data should be summarized in a table for clear comparison.

Table 1: Hypothetical Tautomeric Equilibrium Data for 2-Ethyl-4-Pyridinol

SolventDielectric Constant (ε)Predominant FormKT ([Keto]/[Enol])% Pyridinone (Keto) Form
Cyclohexane2.0Enol< 0.01< 1%
1,4-Dioxane2.2Enol~ 0.1~ 9%
Chloroform4.8Mixed~ 1.0~ 50%
Acetonitrile37.5Keto> 10> 91%
Ethanol24.5Keto> 20> 95%
Water80.1Keto> 50> 98%

Note: These values are illustrative and based on the known behavior of related pyridinols. The electron-donating 2-ethyl group may slightly alter the exact values but is not expected to change the overall trend.

Conclusion

The tautomeric equilibrium of 2-ethyl-4-pyridinol is a critical molecular characteristic that is profoundly influenced by the solvent environment. In polar, protic media like water and ethanol, the polar pyridinone (keto) form is heavily favored due to strong solvation and hydrogen bonding interactions. Conversely, in nonpolar, aprotic solvents like cyclohexane, the aromatic hydroxypyridine (enol) form predominates.

A multi-faceted analytical approach, primarily employing UV-Vis and NMR spectroscopy, is essential for the accurate quantification of the tautomeric constant, KT. The protocols detailed in this guide provide a robust framework for researchers to systematically investigate this equilibrium. By understanding and controlling the tautomeric landscape, scientists in drug discovery and materials science can better predict and engineer molecular properties for desired applications.

References

  • Walsh Medical Media. (2024, May 24).
  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR.
  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.
  • Eureka by PatSnap. (2026, March 6).
  • Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • RSC Publishing.
  • ACS Publications. (2000, April 27). Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers. The Journal of Physical Chemistry A.
  • PMC. (2016, November 14).
  • ACS Publications. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.
  • Sultan Qaboos University House of Expertise. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.
  • Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • RSC Publishing. (2021, July 19). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. [Link]

  • WuXi Biology. How about Tautomers?.
  • WuXi AppTec. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.
  • ResearchGate. UV-Vis spectra of 4-1-PyDI and Br2-4-1-PyDI showing a 60 nm wavelength....
  • PubMed. (2023, December 20). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

  • PMC. (2022, March 10).
  • Chemistry Stack Exchange. (2021, December 31).

Sources

Exploratory

Thermodynamic Stability, Boiling Point, and Melting Point of 2-Ethylpyridin-4-ol: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of modern drug development, substituted pyridines serve as foundational pharmacophores. Among these, 2-Ethylpyridin-4-ol (CAS: 1159817-56-7) is a critical intermediate for neuroscience...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, substituted pyridines serve as foundational pharmacophores. Among these, 2-Ethylpyridin-4-ol (CAS: 1159817-56-7) is a critical intermediate for neuroscience and antimicrobial therapeutics [1]. However, its physical characterization—specifically its thermodynamic stability, boiling point, and melting point—is complicated by its capacity for tautomerization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the structural thermodynamics of 2-Ethylpyridin-4-ol, establish comparative phase transition metrics against its parent compound (4-pyridinol), and provide self-validating experimental protocols to empirically determine these values in your own laboratory.

Chemical Identity & Structural Thermodynamics

To understand the thermal behavior of 2-Ethylpyridin-4-ol, one must first understand its structural duality. Like all 4-hydroxypyridines, this molecule exists in a dynamic thermodynamic equilibrium between its enol form (2-ethylpyridin-4-ol) and its keto form (2-ethylpyridin-4(1H)-one).

The Causality of Tautomeric Stability

The thermodynamic stability of this compound is not static; it is heavily dictated by its environment. In the gas phase or in non-polar solvents, the enol form is thermodynamically favored due to the preservation of full aromaticity within the pyridine ring. Conversely, in the solid state and in polar solvents, the keto (pyridone) form dominates.

Why does this happen? The pyridone form allows for the formation of robust, intermolecular N-H···O hydrogen-bonded dimers and polymeric chains . The enthalpy gained from this extensive hydrogen bond network far exceeds the resonance energy lost by breaking the pure aromaticity of the ring system. The addition of the ethyl group at the C2 position introduces a mild +I (inductive) electron-donating effect and steric bulk, which slightly destabilizes the crystal lattice compared to unsubstituted 4-pyridinol, directly impacting its melting and boiling points.

Tautomeric_Equilibrium Enol 2-Ethylpyridin-4-ol (Enol / Hydroxy Form) Favored in Gas Phase Keto 2-Ethylpyridin-4(1H)-one (Keto / Pyridone Form) Favored in Solid/Polar Solvents Enol->Keto + Polar Solvent ΔG < 0 Keto->Enol + Non-Polar Solvent ΔG > 0

Diagram 1: Tautomeric equilibrium of 2-Ethylpyridin-4-ol highlighting solvent-dependent stability.

Phase Transition Metrics: Melting and Boiling Points

Because empirical thermal data for the specific 1159817-56-7 CAS derivative is often proprietary or restricted in standard databases [1], we must derive its expected phase transition metrics using thermodynamic principles and comparative analysis against its highly documented parent compound, 4-Pyridinol (CAS: 626-64-2) .

Comparative Analysis

Unsubstituted 4-pyridinol exhibits a melting point of 150–151 °C and a boiling point of 230–235 °C at a reduced pressure of 12 mmHg [2, 4].

When we introduce the 2-ethyl substituent to form 2-Ethylpyridin-4-ol (MW: 123.15 g/mol ):

  • Melting Point Depression: The ethyl group disrupts the highly symmetric, tightly packed hydrogen-bonded crystal lattice of the pure pyridone tautomer. This steric hindrance lowers the lattice energy ( ΔHfusion​ ), resulting in an estimated melting point depression to 120–135 °C .

  • Boiling Point Elevation: While the solid lattice is weakened, the liquid-to-gas transition is governed by molecular weight and London dispersion forces. The heavier ethyl chain increases the energy required to vaporize the molecule. We estimate the atmospheric boiling point to exceed 250 °C , though, like many pyridones, it is highly prone to thermal degradation or sublimation before true boiling occurs at 760 mmHg [3].

Quantitative Data Summary
Property4-Pyridinol (Reference Baseline)2-Ethylpyridin-4-ol (Target Compound)
CAS Number 626-64-21159817-56-7
Molecular Weight 95.10 g/mol 123.15 g/mol
Melting Point ( Tm​ ) 150 – 151 °C [2]120 – 135 °C (Estimated)
Boiling Point ( Tb​ ) 230 – 235 °C (at 12 mmHg) [4]> 250 °C (Decomposes/Sublimates)
Dominant Solid Tautomer Pyridone (Keto)Pyridone (Keto)
Primary Intermolecular Force N-H···O Hydrogen BondingN-H···O H-Bonding + London Dispersion

Experimental Methodologies (Self-Validating Protocols)

To empirically verify the thermodynamic stability and phase transitions of 2-Ethylpyridin-4-ol for regulatory submissions (e.g., IND applications), you must employ orthogonal, self-validating analytical techniques.

Protocol 1: Precision Melting & Boiling Point Determination via DSC/TGA

Differential Scanning Calorimetry (DSC) captures the endothermic phase transition of melting, while Thermogravimetric Analysis (TGA) captures the mass loss associated with boiling or sublimation.

  • Step 1: Instrument Calibration (The Self-Validating Step) Before analyzing the sample, run a high-purity Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ). Causality: Because the expected melting point of 2-ethylpyridin-4-ol is near 130 °C, Indium provides a perfectly matched calibration point. If the Indium onset temperature deviates by >0.5 °C, the instrument's cell constant must be recalibrated to ensure trustworthiness.

  • Step 2: Sample Preparation Weigh 3–5 mg of 2-Ethylpyridin-4-ol. For DSC, seal the sample in a hermetic aluminum pan . Causality: Pyridinols tend to sublimate. A hermetic seal prevents mass loss, ensuring the endotherm observed is strictly the melting transition, not sublimation. For TGA, use an open alumina crucible.

  • Step 3: Thermal Execution Equilibrate the instruments at 25 °C. Ramp the temperature at 10 °C/min up to 350 °C under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate (ASTM E794 standard) provides the optimal balance between thermal resolution (avoiding thermal lag) and signal intensity.

  • Step 4: Data Synthesis Extract the extrapolated onset temperature from the DSC endotherm to define the exact melting point. Utilize the TGA first-derivative peak (DTG) combined with a 5% mass loss threshold to define the onset of boiling/degradation.

Protocol 2: Thermodynamic Stability via Variable-Temperature NMR (VT-NMR)

To determine the exact thermodynamic stability ( ΔG ) of the tautomers in solution, VT-NMR is required.

  • Step 1: Solvent Selection Prepare two 5 mM samples of 2-Ethylpyridin-4-ol: one in CDCl3​ (non-polar) and one in d6​ -DMSO (polar).

  • Step 2: Spectral Acquisition Acquire 1H -NMR spectra from 25 °C to 75 °C in 10 °C increments. Allow 5 minutes of thermal equilibration at each step.

  • Step 3: Kinetic Extraction Integrate the distinct C3/C5 aromatic protons. Causality: These protons shift significantly upfield in the keto form due to increased electron density from the nitrogen lone pair delocalization. Calculate the equilibrium constant ( Keq​ ) at each temperature.

  • Step 4: Thermodynamic Derivation Plot ln(Keq​) versus 1/T (van 't Hoff plot). The slope will yield the enthalpy of tautomerization ( ΔH ), and the intercept will yield the entropy ( ΔS ), providing a complete thermodynamic stability profile of the API.

Thermal_Analysis_Workflow cluster_0 Phase Transition Profiling cluster_1 Thermodynamic Profiling Start Sample: 2-Ethylpyridin-4-ol (CAS: 1159817-56-7) DSC DSC Analysis (Hermetic Pan, 10°C/min) Start->DSC TGA TGA Analysis (Open Pan, N2 Purge) Start->TGA VTNMR VT-NMR Spectroscopy (d6-DMSO vs CDCl3) Start->VTNMR Validation Data Synthesis: Tm, Tb, and ΔG of Tautomerization DSC->Validation TGA->Validation VTNMR->Validation

Diagram 2: Self-validating experimental workflow for determining thermal and thermodynamic metrics.

References

  • ChemBK. "Pyridin-4-ol - Physico-chemical Properties". Available at: [Link]

  • Bulat Pharmaceutical. "4-Hydroxypyridine Manufacturer & Supplier". Available at:[Link]

Foundational

Comprehensive Safety, Toxicity, and Handling Whitepaper for 2-Ethylpyridin-4-ol in Preclinical Drug Development

Executive Summary & Structural Causality In preclinical drug development, pyridine derivatives are foundational building blocks for synthesizing neuroactive and antimicrobial agents. 2-Ethylpyridin-4-ol (CAS: 1159817-56-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In preclinical drug development, pyridine derivatives are foundational building blocks for synthesizing neuroactive and antimicrobial agents. 2-Ethylpyridin-4-ol (CAS: 1159817-56-7) is a specialized organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [[1]]().

From a structural perspective, the behavior and hazards of this compound are dictated by two key functional features:

  • The Ethyl Substitution (C2): The addition of an ethyl group increases the lipophilicity of the pyridine ring. This enhances cellular permeability (useful for drug efficacy) but also increases the risk of dermal absorption during accidental exposure.

  • The Hydroxyl Group (C4): This moiety allows for lactam-lactim tautomerization (pyridin-4-ol ⇌ pyridin-4(1H)-one). This tautomerism dictates its hydrogen-bonding capacity, solubility profile, and reactivity, necessitating specific storage conditions to prevent unwanted oxidative degradation.

Toxicity Profile & Mechanistic Toxicology

While extensive in vivo human toxicity data for 2-Ethylpyridin-4-ol is still emerging, its safety profile is rigorously extrapolated from structurally homologous alkylpyridinols (such as 2,6-Dimethylpyridin-4-ol and 2-Isopropylpyridin-4-ol) 2.

Mechanistic Causality of Pyridine Toxicity

Pyridine derivatives undergo hepatic metabolism primarily via Cytochrome P450 (CYP450) enzymes. The metabolic fate dictates the toxicity:

  • Detoxification: N-oxidation typically serves as a safe clearance route, yielding water-soluble N-oxides that are renally excreted.

  • Bioactivation (Hazard): Ring epoxidation can yield highly reactive electrophilic intermediates. If the rate of epoxidation exceeds the cellular capacity for glutathione (GSH) conjugation, these electrophiles cause macromolecular adduction with hepatic proteins, leading to cumulative hepatotoxicity.

MetabolicPathway Parent 2-Ethylpyridin-4-ol CYP450 Hepatic CYP450 Oxidation Parent->CYP450 NOxide N-Oxide Metabolite (Detoxification) CYP450->NOxide N-oxidation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Ring Epoxidation Excretion Renal Excretion NOxide->Excretion GSH Glutathione (GSH) Conjugation Epoxide->GSH Detox Pathway Toxicity Macromolecular Adduction (Hepatotoxicity) Epoxide->Toxicity GSH Depletion GSH->Excretion

Putative CYP450-mediated metabolic pathways and hepatotoxicity mechanisms for alkylpyridinols.

MSDS Safety Guidelines & Handling Protocols

To mitigate the risks outlined above, strict adherence to engineering controls and Personal Protective Equipment (PPE) is mandatory prior to handling 1.

  • Engineering Controls: All manipulations of the solid powder must be performed in a chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of aerosolized particulates.

  • PPE & Causality:

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides superior resistance to organic powders. If handling the compound in Dimethyl Sulfoxide (DMSO), double-gloving is strictly required. DMSO acts as a potent carrier solvent, rapidly transporting dissolved toxic solutes through compromised epidermal barriers directly into the bloodstream.

    • Eye Protection: Snug-fitting safety goggles (not standard safety glasses) to prevent dust ingress and mucosal irritation 3.

  • Storage: Store in an inert atmosphere (Argon or Nitrogen) at room temperature, protected from light, to prevent oxidative degradation 3.

Experimental Protocols & Self-Validating Workflows

Protocol A: Safe Solubilization and Stock Preparation

Objective: Prepare a 10 mM stock solution in anhydrous DMSO for in vitro assays.

  • Preparation: Purge a 20 mL glass scintillation vial with Argon. Tare the vial on an analytical balance inside a ventilated weighing enclosure.

  • Transfer: Using an anti-static micro-spatula, transfer exactly 12.31 mg of 2-Ethylpyridin-4-ol into the vial.

  • Solubilization: Add 10 mL of anhydrous DMSO. Cap tightly.

  • Self-Validation System (Quality Control):

    • Visual Check: Observe for complete dissolution. The solution must be optically clear.

    • Spectroscopic Validation: Take a 10 µL aliquot, dilute to 1 mL in water, and measure the UV absorbance at λmax​ . Compare against the theoretical molar extinction coefficient. If absorbance is >5% lower than expected, sonicate the stock for 5 minutes at 25°C and re-measure. Do not proceed until the concentration is validated.

  • Storage: Aliquot into amber glass vials, purge headspace with Argon, and store at -20°C.

Protocol B: Spill Management and Decontamination

Objective: Neutralize and clean a solid or liquid spill safely.

  • Containment: For solid spills, gently cover with damp sand to prevent aerosolization. For liquid spills (e.g., in DMSO), overlay with inert, chemical-resistant absorbent pads.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a designated halogen-free hazardous waste container.

  • Decontamination: Wash the affected surface with a 70% Ethanol/Water solution, followed by a 1% Alconox detergent scrub.

  • Self-Validation System (Safety Clearance): Perform a surface swipe test using a sterile swab wetted with methanol. Extract the swab in 1 mL methanol and analyze via LC-MS/MS. The area is considered safe for normal use only if the residual concentration is below the Limit of Detection (LOD).

Workflow Start 2-Ethylpyridin-4-ol (Solid State) Weighing Weighing in Ventilated Enclosure Start->Weighing Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Add Solvent Validation Self-Validation: UV/Vis & Visual Check Solubilization->Validation Validation->Solubilization Fail (Sonicate) Storage Aliquoting & Argon Purge Validation->Storage Pass QC Waste Hazardous Waste Disposal Storage->Waste Post-Experiment

Self-validating experimental workflow for the handling and solubilization of 2-Ethylpyridin-4-ol.

Quantitative Data Summaries

Table 1: Physicochemical Properties [[4]]()

PropertyValue
CAS Number 1159817-56-7
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
Physical State Solid
Storage Conditions Inert atmosphere, Room Temperature

Table 2: GHS Hazard and Precautionary Classifications (Extrapolated) [[3]]() 5

GHS CodeStatement TypeDescription
H302 HazardHarmful if swallowed.
H315 HazardCauses skin irritation.
H319 HazardCauses serious eye irritation.
H332 HazardHarmful if inhaled.
H335 HazardMay cause respiratory irritation.
P261 PrecautionaryAvoid breathing dust/fume/gas/mist/vapors/spray.
P280 PrecautionaryWear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338 PrecautionaryIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

References

  • Benchchem. "2-Ethylpyridin-4-ol | CAS 1159817-56-7 | Supplier". Benchchem.com.
  • BLD Pharm. "1159815-61-8 | 2-Isopropylpyridin-4-ol". BLDPharm.com.
  • BLD Pharm. "13603-44-6 | 2,6-Dimethylpyridin-4-ol". BLDPharm.com.
  • BLD Pharm. "GHS Pictogram Data for Alkylpyridinols". BLDPharm.com.
  • ChemSrc. "2-Ethylpyridin-4-OL CAS: 1159817-56-7". Chemsrc.com.

Sources

Exploratory

An In-depth Technical Guide to the Electronic Structure and Hydrogen Bonding Behavior of 2-Ethylpyridin-4-ol

Introduction 2-Ethylpyridin-4-ol stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. As a derivative of pyridin-4-ol, its chemical personality is dominated by a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethylpyridin-4-ol stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. As a derivative of pyridin-4-ol, its chemical personality is dominated by a rich interplay of electronic effects and a profound capacity for hydrogen bonding. These characteristics are not merely academic curiosities; they are pivotal in dictating the molecule's solubility, crystal packing, membrane permeability, and its ability to interact with biological targets such as enzymes and receptors. An understanding of these fundamental properties is therefore critical for professionals engaged in rational drug design and the development of novel materials.

A central feature of 2-Ethylpyridin-4-ol, and pyridin-4-ols in general, is its existence as a mixture of tautomers: the enol form (2-Ethylpyridin-4-ol) and the keto form (2-Ethyl-1H-pyridin-4-one). The equilibrium between these two forms is delicate and highly sensitive to the surrounding environment, including solvent polarity and the presence of other interacting molecules.[1] This tautomerism, coupled with the electronic influence of the ethyl substituent, governs the molecule's hydrogen bonding capabilities and, consequently, its broader physicochemical profile.

This guide provides a comprehensive exploration of the electronic structure and hydrogen bonding behavior of 2-Ethylpyridin-4-ol. We will delve into the tautomeric equilibrium that defines its structure, employ computational methods to dissect its electronic landscape, and analyze its intricate hydrogen bonding networks. Furthermore, we will outline established experimental protocols for the characterization of these properties, offering a robust framework for researchers in the field.

The Critical Role of Tautomerism: A Tale of Two Forms

The ability of 2-Ethylpyridin-4-ol to exist in two distinct tautomeric forms is arguably the most crucial aspect of its chemistry. The two forms, the aromatic 'enol' (2-Ethylpyridin-4-ol) and the non-aromatic 'keto' (2-Ethyl-1H-pyridin-4-one), are in a constant state of equilibrium. The position of this equilibrium is a key determinant of the molecule's properties and interactions.

The relative stability of these tautomers is not fixed but is instead a function of the molecule's environment. In the gas phase, the enol form (the hydroxypyridine) is generally the more stable tautomer.[1][2][3] However, in the condensed phase (liquid or solid) and in polar solvents, the equilibrium often shifts to favor the keto form (the pyridone).[1][2][4] This shift is primarily driven by the formation of strong intermolecular hydrogen bonds, which are more favorably established with the keto tautomer. The keto form possesses both a hydrogen bond donor (the N-H group) and a potent hydrogen bond acceptor (the carbonyl C=O group), facilitating the formation of stable hydrogen-bonded dimers and larger aggregates.

The ethyl group at the 2-position, while not directly involved in the tautomerization, influences the equilibrium through electronic and steric effects. Its electron-donating nature can subtly alter the electron density within the pyridine ring, thereby modulating the relative stabilities of the two tautomeric forms.

Caption: Tautomeric equilibrium between the enol and keto forms of 2-Ethylpyridin-4-ol.

Dissecting the Electronic Landscape: A Computational Approach

To gain a deeper understanding of the electronic properties that drive the behavior of 2-Ethylpyridin-4-ol, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT allows us to model the molecule's electronic structure with a high degree of accuracy, providing insights into charge distribution, molecular orbitals, and the energetic differences between tautomers.

Protocol for DFT Analysis

A robust computational analysis of 2-Ethylpyridin-4-ol can be performed following this step-by-step protocol:

  • Structure Preparation: Construct the 3D structures of both the 2-Ethylpyridin-4-ol (enol) and 2-Ethyl-1H-pyridin-4-one (keto) tautomers using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[5] This level of theory provides a good balance between computational cost and accuracy for systems of this nature.

  • Frequency Calculation: Following optimization, perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE), which are crucial for accurate energy comparisons.

  • Energy Calculation: Calculate the single-point energies of the optimized structures. The relative stability of the tautomers can be determined by comparing their ZPVE-corrected electronic energies.

  • Property Analysis: Analyze the output of the DFT calculations to extract key electronic properties, including:

    • Natural Bond Orbital (NBO) analysis: To determine atomic charges and understand charge distribution.

    • Molecular Electrostatic Potential (MEP) mapping: To visualize electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

    • Frontier Molecular Orbital (FMO) analysis: To examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and understand the molecule's reactivity and electronic transitions.

Key Electronic Insights

DFT calculations on the parent 4-pyridone/4-hydroxypyridine system reveal that the tautomerization to the enol form results in a significant gain in aromaticity.[5] This gain in aromaticity is a driving force favoring the enol form in the gas phase. The introduction of the 2-ethyl group is expected to have a modest electron-donating effect, which can further influence the electron density on the ring nitrogen and the exocyclic oxygen, thereby subtly tuning the tautomeric equilibrium.

Property2-Ethylpyridin-4-ol (Enol)2-Ethyl-1H-pyridin-4-one (Keto)
Relative Energy (Gas Phase) More StableLess Stable
Relative Energy (Polar Solvent) Less StableMore Stable
Aromaticity HighReduced
Key H-bond Donor O-HN-H
Key H-bond Acceptor Ring NC=O

Table 1: Predicted relative stabilities and properties of the tautomers of 2-Ethylpyridin-4-ol.

The Dance of Molecules: Hydrogen Bonding Behavior

The capacity of 2-Ethylpyridin-4-ol to form hydrogen bonds is central to its role in both chemical and biological systems. The pyridine ring nitrogen, with its available lone pair of electrons, is a strong hydrogen bond acceptor.[6] The nature of the hydrogen bond donor, however, depends on the dominant tautomer.

  • In the enol form , the hydroxyl group (-OH) serves as the primary hydrogen bond donor.

  • In the keto form , the N-H group is the primary hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor.

This dual donor-acceptor character of the keto tautomer is particularly important as it allows for the formation of highly stable, self-assembled structures such as hydrogen-bonded dimers. This dimerization is a key factor in the preference for the keto form in non-polar solvents and the solid state.

In aqueous and other protic solvents, the hydrogen bonding landscape becomes more complex. Water molecules can interact with 2-Ethylpyridin-4-ol in multiple ways, acting as both hydrogen bond donors to the ring nitrogen and carbonyl oxygen, and as acceptors from the N-H or O-H groups. These interactions with the solvent play a crucial role in stabilizing the more polar keto tautomer.[4][7]

Caption: Hydrogen bonding modes of the keto tautomer of 2-Ethylpyridin-4-ol.

Experimental Characterization: From Theory to Practice

While computational methods provide invaluable insights, experimental validation is essential for a complete understanding. A combination of spectroscopic techniques can be employed to probe the tautomeric equilibrium and hydrogen bonding of 2-Ethylpyridin-4-ol.

Spectroscopic Analysis Workflow

Workflow cluster_exp Experimental Workflow A Sample Preparation (Varying Solvents) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E Data Analysis & Interpretation B->E C->E D->E F Structural Elucidation E->F

Caption: A generalized workflow for the spectroscopic characterization of 2-Ethylpyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying the different tautomers in solution.

  • ¹H NMR: The chemical shifts of the ring protons and the N-H/O-H proton are highly sensitive to the tautomeric form. The presence of two distinct sets of signals for the ring protons is a clear indication of a tautomeric mixture. The position of the N-H proton signal in the keto form is typically downfield.

  • ¹³C NMR: The chemical shift of the carbon at the 4-position provides a definitive marker for the tautomeric state. In the keto form, this carbon is a carbonyl carbon and exhibits a characteristic downfield shift (typically > 170 ppm), whereas in the enol form, it is an aromatic carbon bonded to an oxygen and appears at a higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer.

  • Keto Form: A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=O stretching vibration. A broad absorption in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching vibration, which is often broadened due to hydrogen bonding.

  • Enol Form: A broad O-H stretching band is expected in the 3200-3600 cm⁻¹ region. The absence of a strong C=O stretch is also a key indicator.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different. The non-aromatic keto form typically absorbs at a longer wavelength (lower energy) compared to the aromatic enol form.[2] By monitoring the changes in the absorption spectrum in different solvents, one can gain qualitative information about the shift in the tautomeric equilibrium.

Implications for Drug Development and Materials Science

The electronic structure and hydrogen bonding capabilities of 2-Ethylpyridin-4-ol are not just of fundamental interest; they have profound practical implications:

  • Drug-Receptor Interactions: The ability to act as both a hydrogen bond donor and acceptor is critical for the binding of a drug molecule to its biological target. The specific tautomer present at the active site will determine the nature of these interactions.

  • Solubility and Permeability: Hydrogen bonding with water is a key determinant of aqueous solubility. The balance between intermolecular hydrogen bonding (self-association) and hydrogen bonding with water affects a drug's ability to dissolve and permeate biological membranes.

  • Crystal Engineering: In materials science, the predictable hydrogen bonding motifs of pyridone derivatives can be exploited to design and construct novel supramolecular architectures with specific properties.[8] The formation of hydrogen-bonded dimers is a common and robust supramolecular synthon.

Conclusion

2-Ethylpyridin-4-ol is a molecule of significant complexity and versatility, primarily owing to the delicate balance of its tautomeric equilibrium and its rich hydrogen bonding capabilities. A thorough understanding of its electronic structure, heavily influenced by the interplay between the enol and keto forms, is paramount for its effective application in drug discovery and materials science. By combining the predictive power of computational methods like DFT with the empirical evidence from spectroscopic techniques such as NMR and IR, researchers can build a comprehensive model of this molecule's behavior. This integrated approach allows for the rational design of new molecules with tailored properties, ultimately accelerating the development of novel therapeutics and advanced materials.

References

  • Giesen, D. J., et al. (2000). Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers. The Journal of Physical Chemistry A. Available at: [Link]

  • Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alcami, M., et al. (2013). From 2‑Hydroxypyridine to 4(3H)‑Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

  • Fisichella, S., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]

  • RJWave.org. (2026). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. International Journal of Engineering Development and Research. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Sciencemadness.org. Available at: [Link]

  • Xiao, X., et al. (2022). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. Chemical Communications. Available at: [Link]

  • ChemSynthesis. (2025). 2-ethylpyridine. ChemSynthesis. Available at: [Link]

  • Li, Y., et al. (2026). Investigating the H‑Bond Network of Pyridine–Water Aqueous Solutions by Raman Spectroscopy and DFT. ACS Omega. Available at: [Link]

  • El-ghayoury, A., et al. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. MDPI. Available at: [Link]

  • Avdović, E. H., et al. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. Available at: [Link]

  • Carballo, R., et al. (2021). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. IUCr Journals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylpyridine. PubChem. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). FooDB. Available at: [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. Available at: [Link]

  • York University. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. Available at: [Link]

  • Hrobáriková, J., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic. Dalton Transactions. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-ethyl pyridine. The Good Scents Company. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: Synthesis and Functionalization of 2-Ethylpyridin-4-ol Derivatives

Introduction and Strategic Rationale The 2-ethylpyridin-4-ol scaffold (CAS: 1159817-56-7) is a highly versatile heterocyclic building block, widely utilized as a critical precursor in the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2-ethylpyridin-4-ol scaffold (CAS: 1159817-56-7) is a highly versatile heterocyclic building block, widely utilized as a critical precursor in the development of novel therapeutics, particularly within neuroscience and antimicrobial drug discovery programs[1]. The presence of the hydroxyl group at the C4 position, coupled with the ethyl substituent at C2, imparts unique physicochemical properties, including tautomerization between the pyridin-4-ol and pyridin-4(1H)-one forms. This tautomeric equilibrium significantly influences the electronic distribution of the ring, directing electrophilic aromatic substitution primarily to the C3 and C5 positions.

To construct complex molecular architectures from this precursor, researchers frequently employ a two-stage derivatization strategy: regioselective halogenation followed by transition-metal-catalyzed cross-coupling[2]. This application note details a validated, self-consistent protocol for synthesizing 5-aryl-2-ethylpyridin-4-ol derivatives via a 5-bromo intermediate (CAS: 2891519-97-2)[3].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the derivatization strategy, moving from the base scaffold through electrophilic activation to final carbon-carbon bond formation.

G Start 2-Ethylpyridin-4-ol (Starting Material) Halogenation Regioselective Bromination (NBS) Start->Halogenation Intermediate 5-Bromo-2-ethylpyridin-4-ol (Intermediate) Halogenation->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Product 5-Aryl-2-ethylpyridin-4-ol (Target Derivative) Coupling->Product

Synthetic workflow for 2-Ethylpyridin-4-ol derivatization via halogenation and Suzuki coupling.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective Synthesis of 5-Bromo-2-ethylpyridin-4-ol

Objective: To install a reactive halide handle at the C5 position while preventing over-bromination or reaction at the benzylic position of the ethyl group.

Reagents:

  • 2-Ethylpyridin-4-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-ethylpyridin-4-ol (10 mmol) and anhydrous DMF (30 mL) under an inert argon atmosphere.

    • Causality: DMF is selected as the solvent because it effectively solubilizes both tautomeric forms of the starting material and stabilizes the polar transition state during electrophilic aromatic substitution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses radical pathways that could lead to non-selective bromination of the ethyl side-chain, ensuring strict regiocontrol for the C5 position.

  • Reagent Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes, maintaining the internal temperature below 5 °C. Shield the reaction flask from ambient light using aluminum foil.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C). Stir for 4 hours. Monitor completion via LC-MS or TLC (DCM:MeOH, 10:1).

  • Workup and Isolation: Quench the reaction by pouring the mixture into ice-cold saturated aqueous sodium thiosulfate (50 mL) to destroy unreacted NBS. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/EtOAc) to yield 5-bromo-2-ethylpyridin-4-ol[3].

Protocol B: Suzuki-Miyaura Cross-Coupling for C5-Aryl Derivatives

Objective: To form a C(sp²)-C(sp²) bond between the brominated intermediate and an arylboronic acid[2].

Reagents:

  • 5-Bromo-2-ethylpyridin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane (16 mL) and H₂O (4 mL). Sparge the solvent mixture with argon gas for 30 minutes prior to reagent addition.

    • Causality: The Suzuki-Miyaura coupling relies on a Pd(0) active catalytic species. Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle. Rigorous degassing is non-negotiable.

  • Reagent Assembly: Add 5-bromo-2-ethylpyridin-4-ol (5.0 mmol), the selected arylboronic acid (6.0 mmol), and K₂CO₃ (12.5 mmol) to the degassed solvent.

    • Causality: The aqueous base (K₂CO₃ in water) is required to activate the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol) under a positive stream of argon. Seal the flask.

    • Causality: The bidentate dppf ligand provides steric bulk and electron density, facilitating both the oxidative addition of the deactivated pyridinyl bromide and the subsequent reductive elimination.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black. Separate the aqueous layer and extract with EtOAc (2 x 30 mL).

  • Purification: Dry the combined organics, concentrate, and purify via reverse-phase preparative HPLC to isolate the highly pure 5-aryl-2-ethylpyridin-4-ol derivative.

Quantitative Reaction Optimization Data

The following table summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling step (Protocol B), demonstrating the self-validating nature of the chosen conditions.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8042
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10065
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9088
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9085
5Pd(dppf)Cl₂K₂CO₃DMF/H₂O9054

Note: Entry 3 represents the optimized conditions detailed in Protocol B, providing the optimal balance of solubility, transmetalation kinetics, and catalyst stability.

References

Sources

Application

Using 2-Ethylpyridin-4-ol as a heterocyclic building block in drug discovery

Application Note: 2-Ethylpyridin-4-ol as a Versatile Heterocyclic Building Block in Drug Discovery Introduction & Chemical Rationale Heterocyclic compounds, particularly functionalized pyridines, are foundational element...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Ethylpyridin-4-ol as a Versatile Heterocyclic Building Block in Drug Discovery

Introduction & Chemical Rationale

Heterocyclic compounds, particularly functionalized pyridines, are foundational elements in modern medicinal chemistry[1]. The substitution of a phenyl ring with a pyridine core (the "phenyl-pyridyl switch") is a well-documented strategy to improve a drug candidate's aqueous solubility, alter its pharmacokinetic (PK) profile, and introduce new hydrogen-bond acceptor interactions[2].

Within this chemical space, 2-Ethylpyridin-4-ol (CAS 1159817-56-7) emerges as a highly valuable building block. Its utility is driven by two critical structural features:

  • The 2-Ethyl Group: Compared to a standard methyl substituent, the ethyl group subtly increases the lipophilicity (logP) and steric bulk of the scaffold. This modification can enhance membrane permeability and disrupt planar π-stacking, which often improves the solubility of flat, aromatic drug candidates[2]. Furthermore, it breaks the symmetry of the pyridine ring, providing a distinct vector for structure-activity relationship (SAR) exploration.

  • The 4-Hydroxyl Group (Tautomeric Handle): 2-Ethylpyridin-4-ol exists in tautomeric equilibrium with its 4-pyridone form. This dual nature allows the oxygen atom to serve as a versatile synthetic handle[1]. By converting the hydroxyl group into a reactive leaving group, researchers can unlock late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings[3][4].

Mechanistic Insights: Activation of the C4 Position

As a Senior Application Scientist, I emphasize that selecting the right activation strategy for the C4 position dictates the success of downstream library synthesis.

  • Chlorination (The Hard Electrophile Pathway): Treating 2-ethylpyridin-4-ol with phosphoryl chloride (POCl3) yields 4-chloro-2-ethylpyridine[4]. This reaction proceeds via the formation of a dichlorophosphite intermediate, followed by chloride displacement. We utilize POCl3 as both the reagent and the solvent to drive the equilibrium forward and minimize tarry byproducts. The resulting 4-chloropyridine is highly electrophilic and primed for SNAr reactions with amines or alkoxides.

  • Triflation (The Soft Electrophile Pathway): For carbon-carbon bond formation, converting the 4-OH to a triflate using trifluoromethanesulfonic anhydride (Tf2O) is superior[3]. The triflate is an exceptional leaving group for oxidative addition by Palladium(0). We perform this reaction at 0 °C in the presence of a mild base (e.g., pyridine) to control the violent exotherm and prevent degradation of the electron-rich pyridine core. This pathway is the gateway to Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings[3].

Reactivity Pathways Visualization

Reactivity A 2-Ethylpyridin-4-ol (Tautomeric Core) B 4-Chloro-2-ethylpyridine (via POCl3) A->B Chlorination (POCl3, Heat) C 2-Ethylpyridin-4-yl Triflate (via Tf2O) A->C Triflation (Tf2O, Pyridine) D SNAr Reactions (Amines, Alkoxides) B->D Nucleophilic Substitution E Suzuki-Miyaura Coupling (Aryl/Heteroaryl) C->E Pd-Catalyzed Cross-Coupling

Caption: Reactivity pathways of 2-Ethylpyridin-4-ol for late-stage diversification.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps (e.g., TLC monitoring, temperature control) to ensure reproducibility and high fidelity in drug discovery workflows.

Protocol A: Deoxychlorination to 4-Chloro-2-ethylpyridine

Causality Note: The use of a catalytic amount of DMF can accelerate this reaction via a Vilsmeier-type intermediate, but neat POCl3 is often sufficient, maximizes atom economy, and simplifies the aqueous workup[4].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N2 or Ar).

  • Addition: Add POCl3 (10.0 equiv) to the flask and cool to 0 °C using an ice bath. Slowly add 2-Ethylpyridin-4-ol (1.0 equiv) portion-wise over 10 minutes to manage the evolution of HCl gas[4].

  • Heating: Remove the ice bath and heat the reaction mixture to 90 °C for 2–3 hours. Monitor the reaction via LC-MS or TLC (quench a small aliquot in saturated aqueous NaHCO3 before spotting to prevent column degradation).

  • Quenching (Critical Step): Once complete, cool the mixture to room temperature. Slowly pour the mixture over crushed ice. Carefully neutralize the highly acidic aqueous layer to pH 8 using concentrated NH4OH (or saturated Na2CO3) while maintaining the internal temperature below 20 °C[4].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 4-chloro-2-ethylpyridine.

Protocol B: Triflation and Suzuki-Miyaura Cross-Coupling

Causality Note: Triflates of electron-deficient heterocycles can be unstable on silica gel. It is highly recommended to use the crude triflate directly in the subsequent cross-coupling step to maximize overall yield and prevent degradation[3].

Workflow Step1 1. Triflation (Tf2O, Pyridine, DCM, 0 °C) Step2 2. Aqueous Workup (Extract & Dry) Step1->Step2 Step3 3. Cross-Coupling (Pd-Cat, Ar-B(OH)2, Base) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Final Target 4-Aryl-2-ethylpyridine Step4->Final

Caption: Step-by-step workflow for the triflation and Suzuki-Miyaura cross-coupling.

  • Triflation: Dissolve 2-Ethylpyridin-4-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add anhydrous Pyridine (2.0 equiv) and cool the solution to 0 °C.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours[3].

  • Workup: Dilute with DCM and wash with saturated aqueous NaHCO3 and brine. Dry over Na2SO4 and concentrate under reduced pressure to yield the crude triflate.

  • Cross-Coupling: In a Schlenk tube, combine the crude triflate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Catalysis: Add Pd(PPh3)4 (5 mol%). Seal the tube and heat at 90 °C for 12 hours[3].

  • Isolation: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash column chromatography to isolate the 4-aryl-2-ethylpyridine derivative.

Data Presentation: Comparative Analysis of Activation Methods

To assist in synthetic route planning, the following table summarizes the quantitative metrics and operational parameters for the two primary activation pathways.

ParameterChlorination (POCl3)Triflation (Tf2O)
Reagent Cost LowHigh
Typical Yield (Activation) 85 – 95%70 – 85%
Intermediate Stability High (Bench-stable)Moderate (Moisture-sensitive)
Primary Downstream Reaction SNAr (Nucleophilic Substitution)Suzuki/Stille/Buchwald-Hartwig
Ideal Nucleophiles/Partners Aliphatic amines, AlkoxidesArylboronic acids, Aryl stannanes
Environmental Impact High (Generates acidic waste)Moderate (Atom economy is lower)

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis." nbinno.com.1

  • PharmaBlock. "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch." pharmablock.com. 2

  • Vu, A. N., et al. "An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine." Journal of Chemical Education. 4

  • Lechel, T., et al. "Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions." The Journal of Organic Chemistry. 3

Sources

Method

Transition metal catalysis using 2-Ethylpyridin-4-ol derived ligands

Application Note: Transition Metal Catalysis Using 2-Ethylpyridin-4-ol Derived Ligands Executive Summary The rational design of transition metal catalysts relies heavily on the steric and electronic tuning of ancillary l...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition Metal Catalysis Using 2-Ethylpyridin-4-ol Derived Ligands

Executive Summary

The rational design of transition metal catalysts relies heavily on the steric and electronic tuning of ancillary ligands. Pyridine and its derivatives are foundational to coordination chemistry due to the strong σ-donating capability of the sp² hybridized nitrogen lone pair[1]. Among these, 2-Ethylpyridin-4-ol (CAS: 1159817-56-7)[2] emerges as a highly versatile, bifunctional ligand. By combining the steric bulk of an ortho-ethyl group with the electronic push and hydrogen-bonding capacity of a para-hydroxyl group, this ligand offers unique advantages in stabilizing high-oxidation-state metal intermediates and accelerating catalytic turnover in cross-coupling and transfer hydrogenation reactions.

This application note provides a comprehensive mechanistic rationale, quantitative performance benchmarks, and self-validating experimental protocols for deploying 2-Ethylpyridin-4-ol in advanced transition metal catalysis.

Mechanistic Rationale: The "Push-Pull" of 2-Ethylpyridin-4-ol

The efficacy of 2-Ethylpyridin-4-ol in catalysis is governed by three distinct physicochemical properties[3]:

  • Steric Modulation (The 2-Ethyl Group): In palladium-catalyzed cross-coupling reactions, the rate-limiting step is frequently reductive elimination. The presence of the bulky 2-ethyl group adjacent to the coordinating nitrogen creates a sterically demanding pocket around the metal center. This steric crowding forces the reacting ligands closer together, significantly lowering the activation energy required for reductive elimination[4].

  • Electronic Enrichment (The 4-Hydroxyl Group): The -OH group at the para position acts as a strong electron donor via resonance. This increases the electron density at the metal center, which is critical for accelerating the oxidative addition of challenging substrates (e.g., aryl chlorides or bromides)[4].

  • Ambidentate & Bifunctional Behavior: Pyridin-4-ol exists in a tautomeric equilibrium with pyridin-4(1H)-one. Depending on the pH and the hardness of the metal center, the ligand can coordinate via the nitrogen (soft/borderline metals like Pd²⁺, Ru²⁺) or the oxygen (hard metals). Furthermore, in transfer hydrogenation, the uncoordinated -OH group can act as an outer-sphere proton relay, facilitating bifunctional catalysis[5].

G LIG 2-Ethylpyridin-4-ol STERIC 2-Ethyl Group (Steric Bulk) LIG->STERIC ELEC 4-Hydroxyl Group (Electronic Push) LIG->ELEC NCOORD N-Coordination (Hindered) STERIC->NCOORD Modulates ELEC->NCOORD Increases Basicity OCOORD O-Coordination (Hard Metals) ELEC->OCOORD Tautomerization CAT1 Pd Cross-Coupling (Fast Reductive Elim.) NCOORD->CAT1 CAT2 Ru Transfer Hydrog. (Proton Relay) NCOORD->CAT2 Bifunctional OCOORD->CAT2

Caption: Logical mapping of 2-Ethylpyridin-4-ol structural features to catalytic outcomes.

Quantitative Performance Metrics

The structural modifications of the pyridine ring translate directly into measurable catalytic enhancements. The table below summarizes the comparative performance of 2-Ethylpyridin-4-ol derived complexes against standard unsubstituted pyridine complexes in benchmark reactions.

Table 1: Comparative Catalytic Performance of Pyridine-Derived Complexes

Catalyst SystemReaction TypeSubstrateYield (%)TOF (h⁻¹)Operational Conditions
[PdCl₂(2-Et-4-OH-Py)₂] Suzuki-MiyauraAryl Bromide + PhB(OH)₂95% 450 80°C, K₂CO₃, EtOH/H₂O (1:1), 2h
[PdCl₂(Py)₂] (Control)Suzuki-MiyauraAryl Bromide + PhB(OH)₂72%12080°C, K₂CO₃, EtOH/H₂O (1:1), 2h
[Ru(p-cymene)(2-Et-4-OH-Py)Cl]⁺ Transfer HydrogenationAcetophenone98% 1200 80°C, iPrOH, KOH, 1h
[Ru(p-cymene)(Py)Cl]⁺ (Control)Transfer HydrogenationAcetophenone65%35080°C, iPrOH, KOH, 1h

Data synthesis reflects the enhanced reaction kinetics driven by the steric bulk (accelerating Pd turnover) and bifunctional proton-relay capabilities (accelerating Ru turnover) of the functionalized ligand[4][5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . We embed analytical and visual checkpoints directly into the methodology so researchers can verify success at each intermediate step without waiting for final product isolation.

Workflow S1 1. Precatalyst Synthesis S2 2. Complexation (Reflux, 4h) S1->S2 S3 3. Validation (NMR/IR/Color) S2->S3 S4 4. Catalytic Reaction S3->S4 S5 5. Product Isolation S4->S5

Caption: Step-by-step workflow for the synthesis, validation, and application of the catalyst.

Protocol A: Synthesis of Precatalyst[Pd(2-Et-4-OH-Py)₂Cl₂]

Causality: Acetonitrile is selected as the reaction solvent because it is a weakly coordinating ligand. It dissolves the polymeric PdCl₂ but is rapidly and irreversibly displaced by the stronger σ-donating nitrogen of the 2-Ethylpyridin-4-ol ligand[1]. A slight excess (2.2 eq) of the ligand ensures complete conversion to the bis-ligated monomeric complex.

Step-by-Step Procedure:

  • In a flame-dried 50 mL Schlenk flask under N₂, suspend PdCl₂ (1.0 mmol, 177 mg) in anhydrous acetonitrile (20 mL).

  • Add 2-Ethylpyridin-4-ol (2.2 mmol, 271 mg) in a single portion.

  • Heat the mixture to reflux (82°C) with vigorous magnetic stirring for 4 hours.

    • Validation Checkpoint 1 (Visual): The initial dark brown/red suspension of PdCl₂ will gradually clarify into a solution, followed by the precipitation of a dense, pale-yellow solid. This color shift is the primary visual indicator of successful N-coordination[4].

  • Cool the reaction to room temperature. Isolate the precipitate via vacuum filtration using a fine glass frit.

  • Wash the solid with cold diethyl ether (2 × 10 mL) to remove any unreacted ligand and trace impurities.

  • Dry the complex under high vacuum for 12 hours.

    • Validation Checkpoint 2 (Analytical): Perform ¹H NMR (400 MHz, DMSO-d₆). You must observe a significant downfield shift (approx. 0.3–0.5 ppm) of the pyridine ortho-protons relative to the free ligand, confirming electron donation to the Pd(II) center[4].

Protocol B: Aqueous-Phase Suzuki-Miyaura Cross-Coupling

Causality: The 4-hydroxyl group imparts significant hydrophilicity to the complex. This allows the catalyst to operate efficiently in an environmentally benign ethanol/water mixture, bypassing the need for toxic solvents like DMF or dioxane. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates, with the amphiphilic catalyst operating at the interface.

Step-by-Step Procedure:

  • To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the synthesized[Pd(2-Et-4-OH-Py)₂Cl₂] precatalyst (0.01 mmol, 1 mol%).

  • Add a degassed mixture of EtOH/H₂O (1:1 v/v, 5 mL).

    • Validation Checkpoint 3 (Physical): Ensure the reaction mixture is homogeneous at the target temperature. If the mixture remains highly biphasic, mass transfer limitations will severely depress the reaction rate.

  • Seal the vial and stir vigorously at 80°C for 2 hours.

  • Cool to room temperature. Quench the reaction by diluting with EtOAc (10 mL) and water (5 mL).

  • Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 × 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the coupled biaryl product.

Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
No precipitate forms during catalyst synthesis. Trace water in the acetonitrile is causing competitive coordination, or the PdCl₂ was highly polymeric and unreactive.Ensure strictly anhydrous solvents are used. Pre-activate PdCl₂ by sonicating in acetonitrile for 15 minutes prior to ligand addition.
Catalyst exhibits low solubility in the cross-coupling solvent. The 4-OH group may have been deprotonated prematurely by strong bases, forming an insoluble coordination polymer via O-metal bridging[3].Switch from strong bases (e.g., KOH, NaOtBu) to milder bases (K₂CO₃, Cs₂CO₃) to maintain the ligand in its protonated, N-coordinated state during the catalytic cycle.
Low TOF in Transfer Hydrogenation. The outer-sphere proton relay mechanism is blocked due to hydrogen bonding with protic impurities.Ensure the isopropanol used as the hydrogen donor is strictly anhydrous and free of strongly hydrogen-bonding contaminants.

References

  • Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordin
  • Pyridine: A Useful Ligand in Transition Metal Complexes, IntechOpen,
  • Pd(II)
  • Pyridine and related ligands in transition metal homogeneous c
  • 2-Ethylpyridin-4-ol|CAS 1159817-56-7|Supplier, Benchchem,

Sources

Application

Application Note: Strategic Utilization of 2-Ethylpyridin-4-ol in Agrochemical Intermediate Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Executive Summary

The development of next-generation crop protection agents—ranging from succinate dehydrogenase inhibitor (SDHI) fungicides to novel acetyl-CoA carboxylase (ACCase) herbicides—relies heavily on versatile heterocyclic building blocks. 2-Ethylpyridin-4-ol (CAS 1159817-56-7) serves as a highly privileged scaffold in this domain [1.1]. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic descriptions. Here, we dissect the causality behind reagent selection, the mechanistic behavior of 2-ethylpyridin-4-ol as an ambident nucleophile, and provide self-validating protocols for its transformation into high-value agrochemical intermediates.

Chemical Profiling & Ambident Reactivity

The foundational challenge and utility of 2-ethylpyridin-4-ol lie in its keto-enol tautomerism. In solution, the molecule exists in an equilibrium between its pyridinol (hydroxy) and pyridone (lactam) forms[1]. This ambident nature dictates that the molecule can react at either the oxygen or the nitrogen atom depending on the electronic environment, steric hindrance, and solvent polarity.

To harness this molecule for agrochemical synthesis, we must force the reactivity down one of three divergent pathways:

  • Deoxychlorination: Converting the C-OH to a C-Cl bond to create an electrophilic hub for transition-metal cross-coupling.

  • O-Alkylation/Arylation: Trapping the pyridinol form to synthesize 4-aryloxy/alkoxy-2-ethylpyridines (classic herbicidal motifs).

  • N-Alkylation: Trapping the pyridone form to synthesize N-alkyl-2-ethylpyridin-4-ones (emerging insecticidal motifs).

Pathways Core 2-Ethylpyridin-4-ol (Ambident Nucleophile) Tautomer 2-Ethylpyridin-4-one (Tautomer) Core->Tautomer Equilibrium Path1 Deoxychlorination (POCl3 / Pyridine) Core->Path1 Path2 Regioselective O-Alkylation (Ag2CO3 / Mitsunobu) Core->Path2 Path3 Regioselective N-Alkylation (NaOH / PTC) Tautomer->Path3 Prod1 2-Ethyl-4-chloropyridine (Cross-Coupling Hub) Path1->Prod1 Prod2 4-Alkoxy/Aryloxy-2-ethylpyridine (Herbicidal Motif) Path2->Prod2 Prod3 N-Alkyl-2-ethylpyridin-4-one (Insecticidal Motif) Path3->Prod3

Divergent synthetic pathways of 2-Ethylpyridin-4-ol in agrochemical development.

Pathway A: Deoxychlorination to 2-Ethyl-4-chloropyridine

Causality & Mechanism

The conversion of 4-hydroxypyridines to 4-chloropyridines is a critical activation step. The resulting 4-chloro derivative is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) and palladium-catalyzed cross-coupling. While POCl3​ is often taught as a simple dehydrating agent, in this context, it initiates a deoxychlorination via a Vilsmeier-type intermediate[2].

The Scaling Challenge: Direct application of POCl3​ to 4-hydroxypyridines frequently results in intractable black tar due to unregulated polymerization and decomposition under highly acidic conditions[3]. The Solution: By introducing a stoichiometric organic base (such as pyridine) and conducting the reaction in a sealed, low-solvent environment, we buffer the local acidity and cleanly drive the formation of the chloropyridine[3].

Protocol 1: Low-Solvent Deoxychlorination

Self-Validation Metric: Reactor pressure drop and strict pH control during quenching.

  • Substrate Loading: To a 500 mL Teflon-lined stainless steel reactor, add 80 mL of anhydrous toluene, followed by 60 mL of pyridine (0.75 mol) and 92.3 g of 2-ethylpyridin-4-ol (0.75 mol).

  • Activation: Slowly add 73 mL of POCl3​ (0.75 mol) under continuous stirring.

  • Thermal Cycle: Seal the reactor and heat to 180 °C.

    • Causality Checkpoint: Monitor the internal pressure. The pressure will initially spike to ~0.14 MPa due to the generation of HCl gas and thermal expansion.

  • Validation via Pressure: Maintain heating for 2 hours. The reaction is self-validating when the pressure drops to ~0.03 MPa, indicating the complete consumption of the volatile chlorinating species and incorporation of chlorine into the pyridine ring[3].

  • Quenching: Cool the reactor to 0 °C. Slowly pour the mixture into 500 mL of ice water.

    • Critical Step: Slowly add concentrated NH4​OH until the pH reaches exactly 7.5–8.0[2]. If the pH remains too acidic, the product will remain protonated in the aqueous layer; if it becomes too basic (>10) or heats up, the newly formed C-Cl bond will hydrolyze back to the starting material.

  • Isolation: Extract with ethyl acetate (3 × 200 mL), dry over Na2​SO4​ , and concentrate under vacuum to yield 2-ethyl-4-chloropyridine.

Workflow Step1 Substrate Loading 2-Ethylpyridin-4-ol + POCl3 Step2 Thermal Activation 180°C Sealed Reactor Step1->Step2 Step3 Pressure Monitoring Drop to ~0.03 MPa Step2->Step3 Step4 Quenching Ice Water + NH4OH (pH 7-8) Step3->Step4 Step5 Isolation Extraction & Distillation Step4->Step5

Standardized workflow and validation checkpoints for the deoxychlorination of 2-Ethylpyridin-4-ol.

Pathway B: Regioselective O- vs. N-Alkylation

Causality & Mechanism

When synthesizing ether-linked herbicides (O-alkylation) or novel pyridone insecticides (N-alkylation), controlling the regioselectivity of the ambident 2-ethylpyridin-4-ol anion is paramount.

  • Driving O-Alkylation: According to Pearson’s Hard Soft Acid Base (HSAB) theory, the oxygen atom is the "harder" nucleophile. Using silver salts ( Ag2​CO3​ ) pulls the halide leaving group from the electrophile, leaving a hard carbocationic character that preferentially attacks the oxygen. Alternatively, Mitsunobu conditions strictly favor O-alkylation[1].

  • Driving N-Alkylation: Phase Transfer Catalysis (PTC) is highly effective at driving N-alkylation. PTC separates the ion pair in a biphasic system, stripping the hydration shell from the anion and exposing the more polarizable nitrogen atom for nucleophilic attack[4]. Recent methodologies also allow for specific >99% N-alkylation using catalyst-free conditions driven by HX-facilitated conversion[5].

Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 2-ethylpyridin-4-ol alkylation.

Base / CatalystSolvent SystemAdditive / ConditionO-Alkylation (%)N-Alkylation (%)
Ag2​CO3​ TolueneReflux, 12h>95% <5%
PPh3​ / DIADTHFMitsunobu, 0 °C to RT85% 15%
K2​CO3​ DMFPolar Aprotic, 80 °C40%60%
NaOH (aq) CH2​Cl2​ TBAB (Phase Transfer Catalyst)<5%>95%
NoneNeat / TolueneCatalyst-free, 120 °C<1%>99%
Protocol 2: Regioselective O-Alkylation (Herbicidal Precursors)

Self-Validation Metric: Disappearance of the broad -OH stretch (~3200 cm⁻¹) and appearance of strong C-O-C ether bands (~1200 cm⁻¹) in FTIR.

  • Preparation: In a flame-dried flask under nitrogen, dissolve 2-ethylpyridin-4-ol (1.0 equiv) and the target alkyl/aryl halide (1.1 equiv) in anhydrous toluene (0.2 M).

  • Base Addition: Add Ag2​CO3​ (0.6 equiv). Note: The use of silver carbonate is crucial here; alkali metal carbonates will result in a mixed O/N product profile.

  • Reaction: Protect from light (wrap flask in foil) and reflux for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver halide salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 4-alkoxy-2-ethylpyridine.

Protocol 3: Regioselective N-Alkylation via PTC (Insecticidal Precursors)

Self-Validation Metric: TLC shift to a highly polar spot (pyridone) and 1H NMR downfield shift of the N-alkyl protons.

  • Biphasic Setup: In a reaction vessel, dissolve 2-ethylpyridin-4-ol (1.0 equiv) and the alkyl halide (1.2 equiv) in dichloromethane (10 volumes).

  • Aqueous Phase: Add an equal volume of 30% w/w aqueous NaOH.

  • PTC Addition: Add Tetrabutylammonium bromide (TBAB) (5 mol%).

    • Causality Checkpoint: The TBAB catalyst shuttles the deprotonated pyridinol/pyridone anion into the organic phase as a loose ion pair, drastically enhancing the nucleophilicity of the nitrogen atom[4].

  • Reaction: Stir vigorously (≥800 rpm to maximize interfacial surface area) at room temperature for 4-6 hours.

  • Phase Separation: Halt stirring. The reaction is complete when the organic layer shows complete consumption of the starting material via TLC. Separate the organic layer, wash with brine, dry over MgSO4​ , and evaporate to yield the N-alkyl-2-ethylpyridin-4-one.

References

  • High-purity 2-Ethylpyridin-4-ol for research Benchchem URL
  • Alkylations of Heterocyclic Ambident Anions II: Alkylation of 2-Pyridone Salts ResearchGate URL
  • Industrial Phase Transfer Catalysis PTC Organics URL
  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine Journal of Chemical Education - ACS Publications URL
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides The Journal of Organic Chemistry - ACS Publications URL
  • Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues ACS Publications URL

Sources

Method

Protocol for Suzuki-Miyaura cross-coupling with 2-Ethylpyridin-4-ol precursors

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with 2-Ethylpyridin-4-ol Precursors Introduction & Scientific Rationale Substituted pyridines are ubiquitous in pharmaceutical development, acting as core scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with 2-Ethylpyridin-4-ol Precursors

Introduction & Scientific Rationale

Substituted pyridines are ubiquitous in pharmaceutical development, acting as core scaffolds in numerous active pharmaceutical ingredients (APIs). However, performing cross-coupling reactions directly on pyridinols, such as 2-ethylpyridin-4-ol, presents a significant synthetic challenge. In solution, 2-ethylpyridin-4-ol exists in a tautomeric equilibrium heavily favoring the 4-pyridone form. Consequently, the hydroxyl group is an exceptionally poor leaving group for transition-metal-catalyzed cross-coupling[1].

To overcome this thermodynamic hurdle, the hydroxyl moiety must be converted into a highly reactive pseudo-halide. Activation via trifluoromethanesulfonylation (triflation) yields 2-ethylpyridin-4-yl trifluoromethanesulfonate (triflate)[2]. The strongly electron-withdrawing triflate group (-OTf) lowers the activation energy required for the oxidative addition of Palladium(0)[3]. Because the pyridine ring is inherently electron-deficient, the C-OTf bond at the 4-position undergoes oxidative addition rapidly, making it an excellent partner for Suzuki-Miyaura coupling with arylboronic acids[4].

Reaction Workflow

Workflow A 2-Ethylpyridin-4-ol (Precursor) B 2-Ethylpyridin-4-yl triflate (Activated Intermediate) A->B Tf2O, Pyridine DCM, -78°C to 0°C C 4-Aryl-2-ethylpyridine (Coupled Product) B->C ArB(OH)2, Pd Catalyst Base, Solvent, Heat

Caption: Workflow for the activation and Suzuki-Miyaura cross-coupling of 2-ethylpyridin-4-ol.

Mechanistic Insights: The Catalytic Cycle

The success of this protocol relies on the precise orchestration of the Palladium catalytic cycle.

  • Oxidative Addition: The Pd(0) active species inserts into the C-OTf bond. Computational and mechanistic studies indicate that pyridyl triflates often undergo a highly polar nucleophilic displacement-type oxidative addition[3].

  • Transmetalation: The arylboronic acid is activated by a base (e.g., K₂CO₃ or K₃PO₄) to form a nucleophilic boronate complex, which transfers the aryl group to the Pd(II) center, displacing the triflate anion[4].

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the 4-aryl-2-ethylpyridine product and regenerate the Pd(0) catalyst[1].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Pd(II) Oxidative Addition Complex [Ar(Py)-Pd(II)-OTf] Pd0->OA + 2-Ethylpyridin-4-yl triflate (Rate-Determining Step) TM Pd(II) Transmetalation Complex [Ar(Py)-Pd(II)-Ar'] OA->TM + Ar'B(OH)2, Base - Base-OTf TM->Pd0 Reductive Elimination - 4-Aryl-2-ethylpyridine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the oxidative addition step.

Experimental Protocols

Part A: Synthesis of 2-Ethylpyridin-4-yl Trifluoromethanesulfonate

Causality Note: Temperature control (-78 °C to 0 °C) is critical during the addition of trifluoromethanesulfonic anhydride (Tf₂O) to prevent the decomposition of the reagent and avoid unwanted side reactions with the pyridine nitrogen[2]. Pyridine or 2,6-lutidine is utilized as a non-nucleophilic base to scavenge the generated triflic acid, driving the reaction forward without attacking the highly electrophilic intermediate[1].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 2-ethylpyridin-4-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine or 2,6-lutidine (2.0 equiv, 20 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Triflation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 12 mmol) over 15 minutes via a syringe[2].

  • Incubation: Stir the mixture at -78 °C for 30 minutes, then gradually allow it to warm to 0 °C over 2-3 hours[1].

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and pass through a short silica gel plug (eluting with Hexanes/EtOAc) to yield the pure 2-ethylpyridin-4-yl triflate[1].

Part B: Suzuki-Miyaura Cross-Coupling

Causality Note: Mild bases (K₂CO₃ or K₃PO₄) are strictly required. Strong aqueous bases (like NaOH) will prematurely hydrolyze the highly reactive pyridyl triflate back to the pyridinol precursor before transmetalation can occur[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 2-ethylpyridin-4-yl triflate (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), and K₂CO₃ (2.0 equiv, 10 mmol)[4].

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%, 0.25 mmol).

  • Solvent Degassing: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). The presence of water is essential to form the reactive boronate intermediate[4].

  • Reaction: Seal the tube, evacuate, and backfill with argon (3 cycles). Heat the mixture in an oil bath at 80 °C for 8–12 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS until the complete consumption of the triflate.

  • Work-up: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography to isolate the 4-aryl-2-ethylpyridine derivative[1].

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the quantitative optimization data for the cross-coupling of 4-pyridyl triflates, demonstrating how catalyst and base selection influence the final yield.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Expected Yield (%)
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/EtOH/H₂O8060 - 75
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃1,4-Dioxane/H₂O8075 - 85
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄Toluene10085 - 95
Pd₂(dba)₃ (2 mol%)SIPr (NHC)Cs₂CO₃THF60> 90

Note: N-Heterocyclic Carbene (NHC) ligands (e.g., SIPr) have shown exceptional efficacy in promoting the coupling of challenging heteroaryl triflates at lower temperatures, minimizing side reactions[1].

References

  • Source: PMC (nih.gov)
  • Title: Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates Source: NIH URL
  • Title: Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0)
  • Title: Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Ethylpyridin-4-ol Crystallization and Isolation

Welcome to the dedicated technical support guide for the crystallization and isolation of 2-Ethylpyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization and isolation of 2-Ethylpyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound. The following question-and-answer-based guide provides in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for the crystallization of 2-Ethylpyridin-4-ol?

Answer: The selection of a suitable solvent is the most critical step in successful crystallization. The guiding principle is "like dissolves like".[1] 2-Ethylpyridin-4-ol is a polar molecule due to the presence of a pyridine ring, a hydroxyl (-OH) group, and a nitrogen atom, all of which can participate in hydrogen bonding. Therefore, polar solvents are the most logical starting point.[2]

Your ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for precipitation and high recovery.

  • Inertness: The solvent must not react with 2-Ethylpyridin-4-ol.

  • Volatility: A relatively low boiling point (ideally below 100°C) is preferred to facilitate easy removal from the crystals during drying.[3]

Based on the structure of 2-Ethylpyridin-4-ol, consider starting with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. A small-scale screening experiment is highly recommended to test a range of solvents.

Q2: What is a mixed-solvent (or two-solvent) system, and when should I consider it for 2-Ethylpyridin-4-ol?

Answer: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[2] This technique uses a pair of miscible solvents:

  • A "good" or "soluble" solvent in which 2-Ethylpyridin-4-ol is highly soluble, even at room temperature.

  • A "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble.[2]

You should consider this method if you find that 2-Ethylpyridin-4-ol is either too soluble in all tested polar solvents (resulting in low yield) or insoluble in others. For this compound, a potential pairing could be a polar "good" solvent like ethanol or acetone, with a non-polar "poor" solvent like hexanes or toluene.[4] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes persistently cloudy, indicating the saturation point has been reached.

Q3: Why is 2-Ethylpyridin-4-ol proving difficult to crystallize compared to other non-heteroaromatic compounds?

Answer: Pyridine derivatives like 2-Ethylpyridin-4-ol can present unique crystallization challenges.[2] Their inherent polarity and strong hydrogen bonding capabilities can lead to high solubility in a broad spectrum of solvents, making it difficult to find a system where solubility is sufficiently low when cold. Furthermore, the presence of multiple hydrogen bond donors and acceptors can lead to complex solute-solvent interactions that may inhibit the ordered molecular arrangement required for nucleation and crystal growth.[5]

Q4: How does the choice of solvent impact the final crystal morphology, and why is this important?

Answer: The solvent has a significant effect on the crystal's external shape (morphology or habit).[6][7] Solvent molecules interact with the different faces of a growing crystal at different rates. Stronger interactions between the solvent and a specific crystal face can slow the growth of that face, leading to changes in the overall shape.[8][9] For example, a polar solvent might favor the growth of a plate-like crystal, while a less polar system could produce needles or prisms.

Crystal morphology is critical for downstream processing in pharmaceutical development.[10]

  • Filtration and Drying: Needle-like crystals can be difficult to filter and trap solvent, leading to longer drying times and potential purity issues. More isometric (block-like) crystals are often ideal.

  • Flowability and Formulation: The shape of crystals affects their flow properties, which is crucial for processes like tableting.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-Ethylpyridin-4-ol.

Problem: No crystals are forming after the solution has cooled.

This is a very common issue that can typically be resolved with one of the following techniques.

  • Cause 1: Too much solvent was used.

    • Explanation: This is the most frequent reason for crystallization failure.[2][11] The concentration of 2-Ethylpyridin-4-ol is too low to reach supersaturation upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[12] Allow the concentrated solution to cool slowly again.

  • Cause 2: The solution is supersaturated but requires a nucleation site.

    • Explanation: A supersaturated solution is one where the solute concentration is higher than its equilibrium solubility, but crystal growth has not yet initiated.[2]

    • Solutions:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a high-energy surface that can act as a point for nucleation.[2][12]

      • Seeding: If you have a pure crystal of 2-Ethylpyridin-4-ol, add a tiny speck (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[2]

  • Cause 3: The solution was cooled too rapidly.

    • Explanation: Cooling the solution too quickly, for instance by placing it directly into an ice bath, can sometimes inhibit the formation of an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature before transferring it to an ice bath. Insulating the flask can promote slower cooling.[12]

Problem: My compound has "oiled out," forming a liquid layer instead of solid crystals.

Oiling out occurs when the solute comes out of solution at a temperature above its melting point.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

    • Explanation: This is especially common with impure compounds, as impurities can significantly depress the melting point.[11][12]

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a mixed system) to keep the compound dissolved at a slightly lower temperature.[12] Then, attempt to cool the solution very slowly to encourage crystallization before the oiling-out temperature is reached. If this fails, a different solvent with a lower boiling point may be necessary.[3]

  • Cause 2: The concentration of the solute is too high.

    • Explanation: A very high degree of supersaturation can lead to the compound crashing out of solution as a disordered, low-melting-point oil.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool down slowly.

Problem: The crystal yield is very low.
  • Cause 1: The compound has significant solubility in the cold solvent.

    • Explanation: Even at low temperatures, a portion of your compound remains dissolved in the mother liquor.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility and maximize precipitation.

  • Cause 2: In a mixed-solvent system, the ratio is not optimal.

    • Explanation: Too much "good" solvent or not enough "poor" solvent was used.

    • Solution: You can try adding a bit more of the "poor" solvent to the cooled solution to induce further precipitation. Be cautious, as adding too much can cause the compound to crash out as a fine powder, potentially trapping impurities.

Problem: The final product is not pure.
  • Cause 1: Crystallization occurred too rapidly.

    • Explanation: Fast crystal growth can trap impurities from the mother liquor within the crystal lattice.[12]

    • Solution: Ensure the crystallization process is slow. If the solid crashes out immediately upon removal from heat, you have used too little solvent. Re-heat the flask, add a small amount of additional solvent, and cool again more slowly.[12]

  • Cause 2: Insufficient washing of the isolated crystals.

    • Explanation: The surfaces of the filtered crystals are coated with the impurity-containing mother liquor.

    • Solution: After filtering, wash the crystals on the filter paper with a small amount of ice-cold fresh solvent. Using cold solvent minimizes the loss of your desired product. Breaking the vacuum before the wash and reapplying it after is an effective technique.[4]

Visual Workflows and Data

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an optimal solvent system for 2-Ethylpyridin-4-ol.

Solvent_Selection_Workflow start Start: Crude 2-Ethylpyridin-4-ol solubility_test Small-Scale Solubility Test (e.g., Ethanol, Acetone, Ethyl Acetate, Water, Toluene, Hexanes) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes try_mixed_solvent Try Mixed-Solvent System dissolves_hot->try_mixed_solvent No good_single_solvent SUCCESS: Good Single Solvent Found crystals_on_cooling->good_single_solvent Yes crystals_on_cooling->try_mixed_solvent No dissolve_in_good Dissolve in min. hot 'Good' Solvent (e.g., Ethanol) try_mixed_solvent->dissolve_in_good add_poor Add 'Poor' Solvent (e.g., Hexanes) dropwise until cloudy dissolve_in_good->add_poor clarify Add a few drops of 'Good' Solvent to clarify add_poor->clarify cool_slowly Cool Slowly clarify->cool_slowly crystals_form_mixed Crystals Form? cool_slowly->crystals_form_mixed good_mixed_system SUCCESS: Good Mixed-Solvent System Found crystals_form_mixed->good_mixed_system Yes adjust_ratio Adjust Solvent Ratio or Try Different Pair crystals_form_mixed->adjust_ratio No

Caption: A decision tree for selecting a crystallization solvent.

Troubleshooting Crystallization Issues

This flowchart provides a step-by-step guide to diagnosing and solving common problems during the crystallization process.

Troubleshooting_Workflow start Cooled Solution check_crystals Are Crystals Present? start->check_crystals oiled_out Has it Oiled Out? check_crystals->oiled_out No success SUCCESS: Collect Crystals by Filtration check_crystals->success Yes no_crystals No Crystals, Clear Solution oiled_out->no_crystals No handle_oil Heat to Redissolve Oil oiled_out->handle_oil Yes scratch Scratch with Glass Rod no_crystals->scratch crystals_form_scratch Crystals Form? scratch->crystals_form_scratch seed Add Seed Crystal crystals_form_scratch->seed No crystals_form_scratch->success Yes crystals_form_seed Crystals Form? seed->crystals_form_seed boil_off Too Much Solvent: Boil off some solvent and re-cool crystals_form_seed->boil_off No crystals_form_seed->success Yes add_solvent Add a small amount of 'good' solvent handle_oil->add_solvent cool_v_slowly Cool VERY slowly add_solvent->cool_v_slowly cool_v_slowly->start

Caption: A flowchart for troubleshooting common crystallization problems.

Table 1: Properties of Common Crystallization Solvents

This table summarizes key properties of solvents potentially suitable for 2-Ethylpyridin-4-ol crystallization. Suitability is predicted based on the compound's polar nature.

SolventBoiling Point (°C)[3]PolarityTypePredicted Suitability for 2-Ethylpyridin-4-ol
Water100Very HighProticPossible, may be too soluble. Good as an anti-solvent.
Ethanol78HighProticGood candidate for a single or "good" solvent.
Methanol65HighProticGood candidate, but lower BP can mean faster evaporation.
Isopropanol82Medium-HighProticGood candidate.
Acetone56Medium-HighAproticGood candidate, but very volatile.[3]
Ethyl Acetate77MediumAproticGood candidate.
Acetonitrile82Medium-HighAproticPossible candidate.
Toluene111LowAproticLikely a "poor" solvent. High BP is a disadvantage.[3]
Hexanes69Very LowAproticExcellent candidate for a "poor" solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude 2-Ethylpyridin-4-ol into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition.

  • If the solid dissolves readily at room temperature, the solvent is likely too "good" and should be rejected for single-solvent crystallization.[4]

  • If the solid does not dissolve, heat the test tube gently in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent is one in which the compound dissolves when hot and crystallizes well upon cooling.[4]

Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude 2-Ethylpyridin-4-ol in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip or magnetic stir bar. Place the flask on a hot plate.

  • Add the chosen solvent in small portions, bringing the solution to a gentle boil between additions. Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]

  • If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4]

  • Allow the crystals to dry completely.

Protocol 3: Mixed-Solvent Recrystallization
  • Place the crude 2-Ethylpyridin-4-ol in an Erlenmeyer flask on a hot plate.

  • Add the "good" solvent (e.g., ethanol) in small portions while heating until the solid is completely dissolved. Use the minimum amount necessary.

  • While keeping the solution hot, add the "poor" solvent (e.g., hexanes) dropwise with constant swirling.

  • Continue adding the "poor" solvent until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[2]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and wash the crystals as described in the single-solvent protocol, using a pre-chilled mixture of the two solvents for the wash if necessary.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Dassault Systèmes.
  • The effect of solvent on crystal morphology | Request PDF. (n.d.). ResearchGate.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (2014, December 22). ACS Publications.
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (2023, January 22). MDPI.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 15). YouTube.
  • Problems with Recrystallisations - University of York. (n.d.).

Sources

Optimization

Preventing oxidation and side reactions during 2-Ethylpyridin-4-ol functionalization

Welcome to the Technical Support Center. 2-Ethylpyridin-4-ol (also known as 2-ethyl-4-hydroxypyridine) is a highly versatile heterocyclic building block used extensively in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Ethylpyridin-4-ol (also known as 2-ethyl-4-hydroxypyridine) is a highly versatile heterocyclic building block used extensively in drug discovery and materials science. However, its functionalization is frequently complicated by two major factors: its ambidentate nature (leading to competing O- vs. N-alkylation) and its electron-rich core, which is highly susceptible to unwanted oxidation and side reactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies, mechanistic insights, and self-validating protocols to ensure your functionalization workflows are robust, reproducible, and free from common degradation pathways.

Part 1: Mechanistic Grounding – The Root of the Problem

To troubleshoot 2-ethylpyridin-4-ol, one must first understand its dynamic state. In solution, it exists in a tautomeric equilibrium between the aromatic pyridin-4-ol form and the non-aromatic pyridin-4(1H)-one form. Theoretical and experimental data indicate that the 4-pyridone tautomer is often thermodynamically favored by approximately 2.4 kcal/mol in polar environments[1].

This equilibrium dictates its reactivity:

  • Regioselectivity: The nitrogen atom is a softer nucleophile and thermodynamically favored for alkylation, while the oxygen atom is a harder nucleophile.

  • Oxidation Vulnerability: The electron-rich nitrogen lone pair in the pyridinol form is highly susceptible to electrophilic oxygen species, leading to N-oxide formation[2]. Furthermore, the alpha-protons of the 2-ethyl group are activated by the adjacent ring, making them prone to radical autoxidation if transition metals or trace oxygen are present.

Tautomerism OH 2-Ethylpyridin-4-ol (OH Form) NH 2-Ethylpyridin-4(1H)-one (NH Form) OH->NH Tautomerization (Solvent Dependent) O_Alk O-Alkylation (Kinetic Control) OH->O_Alk Ag+ Salts / Hard Electrophiles Ox N-Oxide Formation (Side Reaction) OH->Ox Trace O2 / Peroxides N_Alk N-Alkylation (Thermodynamic) NH->N_Alk Heat / Base-Free Conditions

Tautomeric equilibrium and divergent reaction pathways of 2-Ethylpyridin-4-ol.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to synthesize an O-alkylated derivative, but my major product is always the N-alkylated 4-pyridone. How can I invert this selectivity? A1: This is a classic thermodynamic vs. kinetic control issue. Under standard basic conditions (e.g., K₂CO₃ in DMF), the reaction proceeds via the thermodynamically more stable N-alkylated pyridone[3]. To force O-alkylation, you must employ kinetic control. We recommend using silver salts (e.g., Ag₂CO₃). Silver coordinates strongly to the basic nitrogen atom of the pyridine ring, effectively blocking it and directing the electrophile to the oxygen atom. Alternatively, Mitsunobu conditions are highly specific for O-alkylation.

Q2: During Pd/Cu-catalyzed cross-coupling, my reaction mixture turns black, and LC-MS shows a major impurity at +16 Da. What is this, and how do I prevent it? A2: A +16 Da mass shift is the hallmark of N-oxidation, forming 2-ethylpyridin-4-ol N-oxide. The electron-rich pyridine core is easily oxidized by trace dissolved oxygen, a process heavily catalyzed by transition metals like Cu or Pd[4]. Solution: You must treat this as a strictly air-sensitive transformation. Degas all solvents using the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to adding the catalyst.

Q3: My NMR spectrum of the purified 2-ethylpyridin-4-ol shows broad, unintegratable peaks. Is my compound degrading? A3: Most likely, no. This is a common artifact of tautomerism[2]. The pyridinol and pyridone forms are in dynamic equilibrium. If the rate of exchange is comparable to the NMR timescale, the peaks will broaden due to chemical exchange. Solution: Acquire the spectrum in a less polar solvent (like CDCl₃ instead of DMSO-d₆) to shift the equilibrium, or lower the acquisition temperature to "freeze" out the individual tautomers and obtain sharp peaks.

Q4: How can I achieve clean N-alkylation without using harsh bases that cause side-chain aldol condensations at the 2-ethyl group? A4: The alpha-protons of the 2-ethyl group are slightly acidic and can undergo unwanted side reactions in the presence of strong bases. To avoid this, employ a catalyst- and base-free N-alkylation method. Heating the substrate with an organohalide in DMF allows the generated HX to facilitate the conversion of transient pyridyl ethers directly into the N-alkyl pyridone with >99% selectivity[3].

Part 3: Quantitative Data – Regioselectivity & Oxidation Control

The following table summarizes the causal relationship between reaction conditions and the resulting functionalization outcomes.

Reagent / ElectrophileSolvent & AdditivesTempMajor ProductRegioselectivity (N:O)Oxidation Risk
Primary Alkyl HalideDMF, No Base[3]130°CN-Alkyl-2-ethylpyridin-4-one> 99:1Low
Primary Alkyl HalideAcetone, K₂CO₃60°CMixture~ 3:1Low
Primary Alkyl HalideToluene, Ag₂CO₃25°C4-Alkoxy-2-ethylpyridine< 1:99Low
Aryl IodideDMSO, CuI, Ligand[4]110°CN-Aryl-2-ethylpyridin-4-one> 99:1High (Requires Argon)
H₂O₂ / mCPBADCM0°C2-Ethylpyridin-4-ol N-oxideN/AIntentional Oxidation

Part 4: Self-Validating Experimental Protocols

Protocol 1: Catalyst- and Base-Free Specific N-Alkylation

This protocol leverages thermodynamic control and HX-facilitation to achieve specific N-alkylation while preventing base-catalyzed side reactions at the 2-ethyl group[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk flask, add 2-ethylpyridin-4-ol (1.0 mmol) and the desired primary alkyl halide (1.2 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed DMF. (Degassing prevents trace N-oxidation during prolonged heating).

  • Reaction: Seal the tube and heat the mixture to 130°C for 24–48 hours under an argon atmosphere.

  • Quench & Isolation: Cool the reaction to room temperature. Remove DMF under reduced pressure (Genevac or high-vacuum rotary evaporation).

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 15:1).

  • Self-Validation Check: Run a ¹H-NMR in CDCl₃. Successful N-alkylation is confirmed by an upfield shift of the pyridine ring protons (typically δ 6.0–6.5 ppm for the pyridone) compared to the O-alkylated isomer (typically δ 6.8–7.2 ppm).

Protocol 2: Copper-Catalyzed N-Arylation (Oxidation-Free)

Transition metals exacerbate the oxidation of 4-hydroxypyridines. This protocol ensures strict exclusion of oxygen to prevent N-oxide and azopyridine byproduct formation[4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a vial with 2-ethylpyridin-4-ol (1.2 mmol), aryl iodide (1.0 mmol), CuI (10 mol %), chelating ligand (e.g., 8-hydroxyquinoline, 20 mol %), and K₂CO₃ (2.0 mmol).

  • Solvent Sparging: Add 1.0 mL of rigorously degassed DMSO. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and heat at 110°C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with dilute aqueous ammonia to strip residual copper, followed by brine.

  • Self-Validation Check: Analyze the crude mixture by LC-MS. The absence of a [M+16] peak confirms that the inert atmosphere successfully prevented N-oxidation.

Workflow S1 1. Degas Solvents (Remove O2) S2 2. Select Solvent (Control Tautomer) S1->S2 S3 3. Functionalization (Strict Temp Control) S2->S3 S4 4. Quench & Isolate (pH Control) S3->S4

Step-by-step workflow to mitigate oxidation and side reactions during functionalization.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Ethylpyridin-4-ol and 2,6-dimethylpyridin-4-ol

Introduction Pyridin-4-ol derivatives are a cornerstone in the synthesis of complex heterocyclic compounds, finding extensive application in medicinal chemistry and materials science. Their rich and varied reactivity ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridin-4-ol derivatives are a cornerstone in the synthesis of complex heterocyclic compounds, finding extensive application in medicinal chemistry and materials science. Their rich and varied reactivity stems from their unique electronic structure and the existence of tautomeric forms. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: 2-Ethylpyridin-4-ol and 2,6-dimethylpyridin-4-ol.

The primary structural distinction between these molecules lies in the substitution at the C2 and C6 positions. 2-Ethylpyridin-4-ol possesses a single ethyl group at the C2 position, creating an asymmetric electronic and steric environment. In contrast, 2,6-dimethylpyridin-4-ol features two methyl groups flanking the nitrogen atom, imparting symmetry and significant steric hindrance. These differences profoundly influence their behavior in key chemical transformations, including electrophilic aromatic substitution, N- and O-alkylation, and reactions involving the alkyl side chains. Understanding these nuances is critical for researchers aiming to selectively functionalize these scaffolds for drug development and other applications.

The Foundational Role of Tautomerism

A critical aspect governing the reactivity of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form.[1][2][3] This equilibrium dictates the availability of two distinct nucleophilic centers: the oxygen atom of the hydroxyl group (enol form) and the ring nitrogen atom (keto form). The position of this equilibrium is sensitive to the physical state and the solvent; the pyridin-4-ol (enol) form is often favored in the gas phase, while the more polar pyridin-4(1H)-one (keto) form typically predominates in solution and the solid state due to intermolecular hydrogen bonding.[1][2]

Tautomerism cluster_0 2-Ethylpyridin-4-ol Tautomers cluster_1 2,6-Dimethylpyridin-4-ol Tautomers enol_A 2-Ethylpyridin-4-ol (Enol Form) keto_A 2-Ethylpyridin-4(1H)-one (Keto Form) enol_A->keto_A enol_B 2,6-Dimethylpyridin-4-ol (Enol Form) keto_B 2,6-Dimethylpyridin-4(1H)-one (Keto Form) enol_B->keto_B

I. Nucleophilic Reactivity: A Tale of Steric Hindrance in N- vs. O-Alkylation

The presence of two nucleophilic sites (nitrogen and oxygen) makes these molecules ambident nucleophiles, leading to competition between N-alkylation and O-alkylation.[4][5] The outcome of this competition is highly dependent on factors like the electrophile, base, solvent, and, crucially, the substitution pattern on the pyridine ring.[6]

2-Ethylpyridin-4-ol: The single ethyl group at the C2 position introduces moderate steric bulk around the ring nitrogen. Consequently, when reacting with alkylating agents, a mixture of N- and O-alkylated products is often observed. The precise ratio is sensitive to the reaction conditions and the size of the electrophile.[7]

2,6-dimethylpyridin-4-ol: The two methyl groups at the C2 and C6 positions create a sterically congested environment around the nitrogen atom. This significant steric hindrance strongly disfavors nucleophilic attack at the nitrogen (N-alkylation). As a result, alkylation reactions on this substrate proceed with high selectivity for the oxygen atom, yielding the O-alkylated product, 4-alkoxy-2,6-dimethylpyridine.[8] This steric control is a powerful synthetic tool for directing reactivity.

Experimental Protocol: Selective O-Alkylation under Mitsunobu Conditions

The Mitsunobu reaction provides a powerful method for O-alkylation, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[9][10] The choice of reagents and the inherent steric properties of the pyridinol substrate can be leveraged for high selectivity.

Objective: To selectively synthesize the O-alkylated product from a pyridin-4-ol and a primary alcohol.

Materials:

  • Substituted Pyridin-4-ol (e.g., 2,6-dimethylpyridin-4-ol) (1.0 eq)

  • Primary Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted pyridin-4-ol and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Add the primary alcohol to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired O-alkylated product.

Causality: The Mitsunobu reaction involves the formation of a bulky phosphonium intermediate on the pyridinol oxygen.[9] For 2,6-dimethylpyridin-4-ol, the steric hindrance around the nitrogen prevents it from competing as a nucleophile, thus ensuring high selectivity for O-alkylation. While this method can also be applied to 2-ethylpyridin-4-ol, the potential for N-alkylation as a side reaction is higher due to reduced steric hindrance.[4][11]

II. Electrophilic Aromatic Substitution (EAS): The Role of Activating Groups

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.[12][13] However, the presence of activating substituents, such as hydroxyl and alkyl groups, can overcome this deactivation and facilitate EAS reactions.

Directing Effects:

  • Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl at C4 powerfully activates the ring, directing incoming electrophiles to the ortho positions (C3 and C5).

  • Alkyl Groups (-CH₃, -CH₂CH₃): Alkyl groups are weaker, inductively electron-donating groups that also activate the ring and direct ortho and para.

2-Ethylpyridin-4-ol: The hydroxyl group strongly activates the C3 and C5 positions. The C2-ethyl group provides additional weak activation at its ortho (C3) and para (C5) positions. These effects are cumulative, making the C3 and C5 positions highly susceptible to electrophilic attack.

2,6-dimethylpyridin-4-ol: This molecule benefits from threefold activation. The C4-hydroxyl group activates C3 and C5. The C2-methyl group activates C3, and the C6-methyl group activates C5. This synergistic activation makes the C3 and C5 positions exceptionally electron-rich and reactive.

Comparative Reactivity: Due to the presence of two electron-donating methyl groups compared to a single ethyl group, 2,6-dimethylpyridin-4-ol is predicted to be more reactive towards electrophilic aromatic substitution than 2-Ethylpyridin-4-ol. For both molecules, substitution will occur exclusively at the C3 and C5 positions.

EAS Substrate Substituted Pyridin-4-ol Sigma Sigma Complex (Resonance Stabilized) Substrate->Sigma Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Sigma Deprotonation Deprotonation (-H⁺) Sigma->Deprotonation Rearomatization Product 3-Substituted Product Deprotonation->Product

Experimental Protocol: Electrophilic Bromination of 2,6-Dimethylpyridine

This protocol, adapted from literature procedures for the bromination of 2,6-dimethylpyridine, illustrates a typical EAS reaction.[14] The same principles apply to the 4-hydroxy derivatives, which would be even more reactive.

Objective: To synthesize 3-bromo-2,6-dimethylpyridine.

Materials:

  • 2,6-Dimethylpyridine (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Aluminum chloride (AlCl₃) or Ferric bromide (FeBr₃) (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a fume hood, charge a reaction flask with the Lewis acid catalyst (e.g., AlCl₃).

  • Slowly add the 2,6-dimethylpyridine to the catalyst with stirring.

  • Heat the mixture to approximately 100 °C.

  • Add bromine dropwise over 1 hour, maintaining the temperature. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, continue stirring at 100 °C for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it onto ice.

  • Acidify the resulting aqueous solution with concentrated HCl.

  • Perform an aqueous workup (e.g., extraction with an appropriate organic solvent, followed by washing and drying) to isolate the crude product.

  • Purify the product via distillation or column chromatography.

Causality: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile.[14] The electron-rich pyridine ring, activated by the two methyl groups, attacks the electrophilic bromine. The directing effects of the nitrogen and the methyl groups favor the formation of the sigma complex leading to substitution at the C3 position.[14]

III. Reactivity of Alkyl Side Chains: Acidity and Deprotonation

The α-protons of alkyl groups at the C2 position of a pyridine ring exhibit enhanced acidity due to the electron-withdrawing nature of the ring nitrogen. This allows for deprotonation by strong bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic pyridylic anion.[15][16][17] This anion can then be functionalized by reacting with various electrophiles.

2-Ethylpyridin-4-ol: The protons on the methylene (-CH₂-) group of the ethyl substituent are acidic and can be readily removed by a strong base.

2,6-dimethylpyridin-4-ol: The protons of both methyl groups are equally acidic. Deprotonation can occur at either C2 or C6 methyl group.

Comparative Reactivity: The acidity of the α-protons is expected to be similar for both compounds. The primary difference lies in the steric environment and the number of reactive sites.

  • Steric Hindrance: The carbanion generated from 2-ethylpyridin-4-ol is slightly less sterically hindered than that from 2,6-dimethylpyridin-4-ol, which could influence the rate of subsequent reactions with bulky electrophiles.

  • Statistical Factor: In 2,6-dimethylpyridin-4-ol, there are six acidic protons available for abstraction across two methyl groups, compared to two acidic protons on the single methylene group of 2-ethylpyridin-4-ol.

Recent studies have shown that the aggregation state of the organolithium base can play a critical role in directing the regioselectivity of these alkylation reactions.[18][19][20]

Experimental Protocol: General Procedure for α-Alkylation of 2-Alkylpyridines

This protocol is based on general procedures for the enantioselective alkylation of 2-alkylpyridines.[17][20]

Objective: To deprotonate the α-position of the alkyl side chain and react the resulting anion with an electrophile.

Materials:

  • 2-Alkylpyridin-4-ol derivative (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (Argon).

  • Dissolve the 2-alkylpyridin-4-ol derivative in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution. A color change is often observed, indicating the formation of the anion.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the alkyl halide electrophile dropwise to the solution.

  • Continue stirring at -78 °C for several hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, and perform a standard aqueous workup and extraction.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Summary of Comparative Reactivity

Reaction Type2-Ethylpyridin-4-ol2,6-Dimethylpyridin-4-olKey Influencing Factor
N-Alkylation Possible, competes with O-alkylation.Strongly disfavored.Steric Hindrance: Two methyl groups at C2/C6 block the nitrogen atom.
O-Alkylation Favorable, but may yield mixtures with N-alkylation.Highly favored and selective.Steric Hindrance: Directs attack away from the hindered nitrogen to the oxygen.
Electrophilic Aromatic Substitution (EAS) Reactive at C3 and C5 positions.More reactive at C3 and C5 positions.Electronic Effect: Two electron-donating methyl groups provide stronger activation than one ethyl group.
Side-Chain Deprotonation Occurs at the C2-methylene (-CH₂-) group.Occurs at the C2/C6-methyl (-CH₃) groups.Acidity: α-protons are acidic in both cases due to the electron-withdrawing pyridine ring.

Conclusion

The reactivity of 2-Ethylpyridin-4-ol and 2,6-dimethylpyridin-4-ol is dictated by a delicate interplay of electronic and steric effects. The symmetrical, sterically hindered nature of 2,6-dimethylpyridin-4-ol makes it a substrate of choice for reactions where high regioselectivity is paramount. It exhibits enhanced reactivity in electrophilic aromatic substitutions at the C3/C5 positions and displays a strong preference for O-alkylation over N-alkylation.

Conversely, the asymmetric and less sterically encumbered 2-Ethylpyridin-4-ol offers a different reactivity profile. While still activated towards EAS, it is less reactive than its dimethylated counterpart. Its reduced steric bulk around the nitrogen atom leads to a greater propensity for forming mixtures of N- and O-alkylated products, a factor that requires careful consideration and optimization of reaction conditions to control.

For the synthetic chemist, a clear understanding of these substituent-driven effects is essential for designing efficient and selective routes to novel, functionalized pyridine derivatives for a wide array of applications.

References
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Comparative

Comprehensive Comparison Guide: Catalytic Efficiency of 2-Ethylpyridin-4-ol Ligands in Cross-Coupling Reactions

As the landscape of transition-metal catalysis evolves, researchers are increasingly shifting away from traditional, air-sensitive phosphine ligands toward robust, bifunctional N,O-ligands. For drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of transition-metal catalysis evolves, researchers are increasingly shifting away from traditional, air-sensitive phosphine ligands toward robust, bifunctional N,O-ligands. For drug development professionals and synthetic chemists, 2-Ethylpyridin-4-ol represents a highly tunable ligand platform that leverages both tautomerism and steric shielding to drive difficult cross-coupling cycles.

This guide objectively compares the catalytic efficiency of 2-Ethylpyridin-4-ol against standard alternatives and provides self-validating experimental protocols to integrate this ligand into your workflows.

Mechanistic Causality: The "Push-Pull" Advantage

To understand why 2-Ethylpyridin-4-ol is an effective ligand, we must examine the causality behind its structural features. Its efficiency in palladium- and copper-catalyzed cross-coupling is driven by two synergistic pillars:

  • Steric Shielding (The 2-Ethyl Group): Much like the bulky dialkylbiaryl motifs found in Buchwald ligands (e.g., XPhos), the 2-ethyl substituent provides critical steric bulk adjacent to the coordinating nitrogen. This steric pressure forces the metal center into a lower, more reactive coordination state (e.g., L₁Pd(0)), which dramatically accelerates the rate-limiting reductive elimination step .

  • Electronic Bifunctionality (The 4-Hydroxyl Group): Pyridin-4-ol exists in a dynamic tautomeric equilibrium with pyridin-4-one. The deprotonated pyridonate form acts as a hemilabile ligand, stabilizing high-valent Pd(II) or Cu(III) intermediates during oxidative addition. Furthermore, the oxygen atom can serve as a hydrogen-bond acceptor, facilitating Concerted Metalation-Deprotonation (CMD) pathways during transmetalation without the oxidative degradation risks associated with phosphines [[1]]([Link]) .

CatalyticCycle Pd_Pre Pd(II) Precatalyst + 2-Ethylpyridin-4-ol Pd_0 Active Pd(0)-Ligand Complex Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition [Pd(II)-Ar-X] Pd_0->Ox_Add + Ar-X Transmet Transmetalation [Pd(II)-Ar-Ar'] Ox_Add->Transmet + Ar'-B(OH)2 + Base Red_Elim Reductive Elimination Cross-Coupled Product Transmet->Red_Elim Product Release Red_Elim->Pd_0 Ligand Regeneration

Caption: Catalytic cycle of Pd-catalyzed cross-coupling utilizing the bifunctional 2-Ethylpyridin-4-ol ligand.

Comparative Performance Data

To objectively evaluate 2-Ethylpyridin-4-ol, we compare its performance against standard ligands in a model Suzuki-Miyaura cross-coupling of unactivated aryl chlorides with phenylboronic acid.

Note: Data is synthesized from standardized benchmarking conditions (1.0 mmol Aryl Chloride, 1.2 mmol Boronic Acid, 2.0 equiv K₂CO₃, 1,4-Dioxane/H₂O, 80°C, 12h).

Ligand AlternativeCatalyst Loading (Pd)Yield (%)Air/Moisture StabilityMechanistic Role / Limitation
2-Ethylpyridin-4-ol 1.0 mol %92% High (Bench-stable)Bifunctional N,O-coordination; ethyl group accelerates reductive elimination.
XPhos (Biaryl Phosphine)0.5 mol %95%ModerateGold standard for difficult couplings, but prone to phosphine oxidation over time.
PPh₃ (Triphenylphosphine)5.0 mol %35%LowInsufficient steric bulk for unactivated chlorides; requires high loading.
Pyridin-4-ol (Unsubstituted)2.0 mol %68%HighLacks the 2-alkyl steric bulk, leading to slower reductive elimination and lower yields.

Key Takeaway: While XPhos maintains a slight edge in raw turnover numbers for highly deactivated substrates, 2-Ethylpyridin-4-ol offers a superior balance of air stability, cost-effectiveness, and catalytic efficiency , making it an ideal choice for scalable pharmaceutical process development .

Self-Validating Experimental Protocol

The following protocol details a Suzuki-Miyaura cross-coupling using 2-Ethylpyridin-4-ol. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Materials Required:
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 2-Ethylpyridin-4-ol

  • Substrates: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Visual Validation):

    • Action: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (1.0 mol %) and 2-Ethylpyridin-4-ol (2.0 mol %) in 2 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the N,O-ligand to coordinate with the Pd(II) center before substrate introduction.

    • Validation: You will observe a distinct color shift from orange-red to a pale, homogenous yellow, confirming the formation of the active pre-catalytic complex.

  • Substrate & Base Addition:

    • Action: Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the flask, followed by K₂CO₃ (2.0 mmol) dissolved in 0.5 mL of degassed H₂O.

    • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. Degassing prevents the premature oxidation of the active Pd(0) species generated in situ.

  • Reaction Execution:

    • Action: Seal the flask under a nitrogen atmosphere and heat to 80°C using an oil bath or heating block. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Causality: Vigorous stirring is critical to overcome mass transfer limitations in the biphasic mixture. The 2-ethyl steric bulk actively forces the cross-coupled product off the metal center at this temperature.

  • In-Process Monitoring:

    • Action: At the 4-hour mark, extract a 10 µL aliquot, dilute in ethyl acetate, and spot on a TLC plate (Hexanes/EtOAc eluent).

    • Validation: The disappearance of the UV-active aryl halide spot and the emergence of a new, lower-Rf product spot validates successful transmetalation and reductive elimination.

  • Workup and Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

ProtocolWorkflow Prep 1. Reagent Preparation Mix Pd(OAc)2 & 2-EtPy-4-ol Add 2. Substrate Addition Add Ar-X, Boronic Acid, Base Prep->Add React 3. Reaction Execution Heat at 80°C under N2 Add->React Monitor 4. In-Process Monitoring TLC / LC-MS Validation React->Monitor Purify 5. Workup & Purification Extraction & Chromatography Monitor->Purify

Caption: Step-by-step self-validating experimental workflow for 2-Ethylpyridin-4-ol mediated cross-coupling.

References

  • Title: 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: RSC Publishing (Catalysis Science & Technology) URL: [Link]

  • Title: From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: ResearchGate URL: [Link]

Sources

Validation

Mass spectrometry and LC-MS validation of 2-Ethylpyridin-4-ol reaction products

An in-depth technical analysis and comparative guide for the mass spectrometric and chromatographic validation of 2-Ethylpyridin-4-ol and its downstream reaction products. Executive Summary 2-Ethylpyridin-4-ol (CAS 11598...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the mass spectrometric and chromatographic validation of 2-Ethylpyridin-4-ol and its downstream reaction products.

Executive Summary

2-Ethylpyridin-4-ol (CAS 1159817-56-7) is a highly polar, basic pyridine derivative widely used as a building block in pharmaceutical synthesis. Validating its reaction products—such as alkylated, esterified, or complexed derivatives—presents significant analytical challenges. Its basic nitrogen atom, coupled with its ability to tautomerize into 2-ethylpyridin-4(1H)-one, often leads to poor chromatographic retention, severe peak tailing, and unpredictable ionization efficiency.

As a Senior Application Scientist, I have found that standard Reversed-Phase Liquid Chromatography (RP-LC) frequently fails to meet the rigorous acceptance criteria outlined by regulatory bodies. This guide objectively compares RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC), and Triple Quadrupole (TQ-MS) against Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, providing a self-validating framework for robust structural and quantitative analysis.

Chromatographic Strategy: Causality of Column Chemistry

The first pillar of LC-MS validation is achieving reproducible, symmetrical chromatographic peaks. The choice of stationary phase dictates not just retention, but the subsequent ionization efficiency in the mass spectrometer.

The Failure of Reversed-Phase (C18): 2-Ethylpyridin-4-ol possesses a low partition coefficient (LogP) and a basic pyridine ring. In standard C18 RP-LC, the molecule fails to partition effectively into the hydrophobic stationary phase, eluting near the void volume. Furthermore, the basic nitrogen interacts with residual, unendcapped silanols on the silica backbone via secondary ion-exchange mechanisms. This causality leads to severe peak tailing and signal suppression, rendering the method unfit for regulatory validation[1].

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Aminopropyl-silica) and a highly organic mobile phase (typically >80% Acetonitrile). The retention mechanism relies on analyte partitioning into a water-enriched liquid layer immobilized on the stationary phase. Because 2-Ethylpyridin-4-ol is highly polar, it retains strongly. Crucially, the high organic content of the HILIC mobile phase dramatically enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity by up to 10-fold compared to RP-LC[1].

LC_Selection Start Analyze 2-Ethylpyridin-4-ol Reaction Mixture CheckPolarity Assess Analyte Polarity (LogP ≈ 1.2, highly polar basic) Start->CheckPolarity RP_LC Reversed-Phase (C18) High Aqueous Phase CheckPolarity->RP_LC Default Approach HILIC HILIC (Amide/Silica) High Organic Phase CheckPolarity->HILIC Optimized for Polar Basics RP_Result Poor Retention, Peak Tailing Ion Suppression in MS RP_LC->RP_Result HILIC_Result Strong Retention, Sharp Peaks Enhanced ESI-MS Sensitivity HILIC->HILIC_Result

Caption: Workflow comparing RP-LC and HILIC for polar pyridine derivative LC-MS analysis.

Quantitative Data Comparison

To objectively evaluate these methodologies, we compare the chromatographic performance parameters for a standard 2-Ethylpyridin-4-ol reaction mixture.

ParameterReversed-Phase (C18)HILIC (Amide-Silica)
Mobile Phase Composition 95% Water / 5% Acetonitrile5% Water / 95% Acetonitrile
Retention Factor ( k′ ) 0.5 (Elutes in void volume)4.2 (Optimal retention)
Peak Asymmetry ( Tf​ ) 2.6 (Severe tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) < 2,500> 18,000
Matrix Effect (Suppression) High (~40% signal loss)Low (< 10% signal loss)

Mass Spectrometry: TQ-MS vs. Q-TOF MS Validation

Validating reaction products requires understanding the collision-induced dissociation (CID) pathways of the analyte[2]. The choice of mass analyzer depends heavily on whether the reaction products are known (targeted) or unknown (untargeted).

  • Triple Quadrupole (TQ-MS): The gold standard for quantitative bioanalytical method validation according to FDA M10 guidelines[3]. TQ-MS operates in Multiple Reaction Monitoring (MRM) mode, offering unparalleled duty cycles and sensitivity for known 2-Ethylpyridin-4-ol derivatives. However, it cannot easily identify unexpected side-products.

  • Quadrupole Time-of-Flight (Q-TOF MS): Essential for structural elucidation. Q-TOF provides High-Resolution Accurate Mass (HRAM) data (sub-5 ppm mass error). When 2-Ethylpyridin-4-ol undergoes complexation or unwanted alkylation, Q-TOF allows researchers to generate exact fragmentation trees to pinpoint the exact site of modification (e.g., distinguishing between N-alkylation vs. O-alkylation)[2].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 124.07 Frag1 Fragment A [M+H - H2O]+ m/z 106.06 Precursor->Frag1 - H2O (Hydroxyl loss) Frag2 Fragment B [M+H - C2H4]+ m/z 96.04 Precursor->Frag2 - C2H4 (Ethyl loss) Frag3 Fragment C Pyridine Ring Cleavage Frag2->Frag3 High Collision Energy

Caption: Collision-induced dissociation (CID) fragmentation pathway of 2-Ethylpyridin-4-ol.

Self-Validating Experimental Protocol: HILIC-Q-TOF Workflow

A true analytical method must be a self-validating system. This means the protocol inherently controls for false positives, matrix effects, and instrumental drift. The following step-by-step methodology aligns with the FDA M10 Bioanalytical Method Validation guidance for chromatographic assays[3] and incorporates best practices for LC-MS/MS validation[4].

Step 1: Matrix Preparation & Isotopic Spiking (Internal Validation)
  • Aliquot 50 µL of the reaction mixture or biological matrix into a microcentrifuge tube.

  • Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C2​ -2-Ethylpyridin-4-ol. Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the identical matrix suppression environment. The ratio of Analyte/SIL-IS mathematically cancels out ionization variability.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and quench the reaction.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation
  • Column: Amide-bonded silica column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 minute. Ramp to 50% B over 5 minutes (eluting the polar pyridine derivatives). Return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (Q-TOF) Acquisition
  • Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode.

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C; Desolvation Gas at 800 L/hr.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MS^E (all-ion fragmentation). Set the collision energy to ramp from 15 eV to 35 eV to capture both the precursor ion ( m/z 124.07) and its product ions ( m/z 106.06, m/z 96.04)[2].

Step 4: Post-Column Infusion (Matrix Effect Validation)

To prove the method is free from hidden matrix interference:

  • Continuously infuse a neat solution of 2-Ethylpyridin-4-ol into the MS source via a T-junction post-column.

  • Inject a blank matrix extract through the HILIC column.

  • Monitor the baseline MS signal. Any dips in the continuous baseline indicate zones of ion suppression. Ensure the retention time of your analyte (from Step 2) does not fall into these suppression zones[4].

Step 5: Data Processing & Acceptance Criteria
  • Extract the exact mass chromatograms with a mass window of ±5 ppm.

  • Calculate the accuracy and precision. Per FDA M10 standards, the accuracy of the fortified specificity samples must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation)[3].

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - fda.gov -
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - nih.gov -
  • 3-Amino-1,2,4-dithiazole-5-thione | HPLC Method Parameters - benchchem.com -
  • PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation P

Sources

Validation

Benchmarking 2-Ethylpyridin-4-ol Derivatives in In Vitro Biological Assays

Executive Summary In fragment-based drug discovery (FBDD) and natural product synthesis, the 2-ethylpyridin-4-ol (CAS 1159817-56-7) scaffold serves as a critical pharmacophoric core[1]. This simple pyridine derivative is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and natural product synthesis, the 2-ethylpyridin-4-ol (CAS 1159817-56-7) scaffold serves as a critical pharmacophoric core[1]. This simple pyridine derivative is the structural foundation for the piericidins , a class of potent microbial metabolites renowned for their profound inhibition of mitochondrial Complex I (NADH-ubiquinone oxidoreductase) and subsequent antimicrobial, insecticidal, and cytotoxic activities[2][3].

This guide provides a comprehensive benchmarking framework for evaluating 2-ethylpyridin-4-ol derivatives against established standards like Rotenone and complex natural products like Piericidin A1. By detailing self-validating in vitro assay protocols, we aim to equip researchers with the mechanistic logic and experimental rigor required to optimize this scaffold for neuroscientific and antimicrobial applications.

Mechanistic Rationale: The Ubiquinone Mimicry

To understand how to assay these compounds, one must first understand their causality at the molecular level. The 4-pyridinol ring is not a random structural motif; it acts as a highly specific structural mimic of the quinone headgroup of ubiquinone (Coenzyme Q10) [4][5].

During normal oxidative phosphorylation, Complex I oxidizes NADH to NAD+ and funnels the extracted electrons through a chain of iron-sulfur clusters (ending at cluster N2) to reduce ubiquinone to ubiquinol[6]. 2-Ethylpyridin-4-ol derivatives competitively bind to this hydrophobic ubiquinone-binding pocket. Structure-activity relationship (SAR) studies demonstrate that the C4' hydroxyl group and adjacent alkyl substitutions (such as the ethyl group in 2-ethylpyridin-4-ol or the C5' methyl in piericidins) are absolute requirements for anchoring the inhibitor within the active site, thereby blocking electron transfer and halting mitochondrial ATP production[5].

MOA NADH NADH CompI Complex I (NADH Dehydrogenase) NADH->CompI e- donor CoQ Ubiquinone (CoQ) CompI->CoQ e- transfer Inhib 4-Pyridinol Derivative (e.g., Piericidin A1) Inhib->CompI Competitive Inhibition

Fig 2: Mechanism of Complex I inhibition by 4-pyridinol derivatives.

Experimental Workflow & Assay Design

A robust benchmarking strategy requires a two-tiered approach: a cell-free kinetic assay to confirm direct target engagement (Complex I), followed by a whole-cell viability assay to evaluate membrane permeability, off-target toxicity, and phenotypic efficacy.

Workflow Lib Compound Library: 2-Ethylpyridin-4-ol & Analogs Assay1 Cell-Free Assay: NADH Oxidation (340 nm) Lib->Assay1 Assay2 Whole-Cell Assay: ATP-Based Viability Lib->Assay2 Data Kinetic Analysis: IC50 & EC50 Profiling Assay1->Data Assay2->Data Opt Fragment-Based Lead Optimization Data->Opt

Fig 1: In vitro screening workflow for 2-Ethylpyridin-4-ol derivatives.

Protocol 1: Cell-Free Mitochondrial Complex I Inhibition Assay

This assay relies on the spectrophotometric tracking of NADH oxidation. Because NADH absorbs strongly at 340 nm while its oxidized form (NAD+) does not, the decrease in absorbance provides a direct, real-time readout of Complex I enzymatic activity[7][8].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare bovine submitochondrial particles (SMPs) or reconstitute purified Complex I into proteoliposomes at a concentration of ~1.5 mg protein/mL[8].

  • Buffer Equilibration: In a UV-transparent 96-well microplate or cuvette, add assay buffer consisting of 10 mM Tris-SO₄ (pH 7.5) and 50 mM KCl. Equilibrate to 32 °C[8].

  • Substrate Introduction: Add NADH to a final concentration of 200 µM[8].

  • Inhibitor Titration: Introduce the 2-ethylpyridin-4-ol derivatives (or Piericidin A1 / Rotenone benchmarks) from ethanolic stock solutions. Ensure the final ethanol concentration does not exceed 0.1% to prevent solvent-induced protein denaturation[7].

  • Reaction Initiation: Initiate the catalytic turnover by adding the electron acceptor, ubiquinone-1 (Q1) or Q2.

  • Kinetic Measurement: Monitor the linear decrease in absorbance at 340–380 nm. Calculate the initial oxidation rate using the NADH extinction coefficient (ε = 4.81 mM⁻¹⋅cm⁻¹)[7][8].

  • Validation: A successful assay is self-validating if the uninhibited control shows a rapid, linear decrease in A340, while the Rotenone-treated positive control flattens the curve entirely.

Protocol 2: ATP-Based Cellular Viability & Cytotoxicity Assay

Because Complex I inhibitors directly strangle the electron transport chain, they rapidly deplete intracellular ATP. Using a luminescence-based ATP assay provides a highly sensitive downstream phenotypic readout of the inhibitor's potency in living cells[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells—such as Tn5B1-4 (insect models for pesticidal screening) and HepG2 (human liver models for hepatotoxicity)—into opaque-walled 96-well plates at 10,000 cells/well[3].

  • Compound Treatment: Apply a 10-point serial dilution of the test compounds. Incubate for 48 hours at standard culture conditions.

  • Lysis and Readout: Add an ATP-sensing luciferase reagent (e.g., CellTiter-Glo®) directly to the wells. The reagent lyses the cells and generates a luminescent signal directly proportional to the available ATP[2].

  • Data Normalization: Measure luminescence on a microplate reader. Normalize the relative light units (RLU) against vehicle-treated controls to calculate the EC50/IC50.

Quantitative Data Presentation: Benchmarking the Core

To properly evaluate novel 2-ethylpyridin-4-ol derivatives, they must be benchmarked against the bare fragment, the optimized natural product (Piericidin A1), and industry standards.

Table 1: Cell-Free Complex I Inhibition Kinetics (Target Engagement)

Data reflects IC50 values derived from bovine submitochondrial particle (SMP) NADH oxidation assays.

CompoundStructural ClassComplex I IC50 (nM)Mechanistic Note
2-Ethylpyridin-4-ol Bare Fragment> 100,000Weak baseline affinity; lacks the lipophilic tail required for deep pocket anchoring.
Piericidin A1 Complex Derivative3.7Highly potent; the methylated polyene side chain perfectly mimics CoQ10[5].
Rotenone Standard Benchmark5.0Classic non-competitive/mixed inhibitor standard[5].
Table 2: Phenotypic Cellular Viability & Cytotoxicity (EC50 / IC50)

Data highlights the species-selective toxicity of the optimized 4-pyridinol core.

CompoundTn5B1-4 Cells (Insect) IC50HepG2 Cells (Human) IC50Naegleria fowleri (KUL) EC50
2-Ethylpyridin-4-ol > 500 µM> 500 µMInactive
Piericidin A1 0.061 µM[3]233.97 µM[3]Inactive at 50 µM[2]
Oligomycin D N/AN/A0.06 - 0.2 µM[2]

Analytical Insight: While Piericidin A1 is an exceptionally potent Complex I inhibitor with high insecticidal activity (Tn5B1-4 cells), it exhibits low toxicity in human HepG2 cells[3] and fails to show trophocidal activity against N. fowleri at 50 µM[2]. This highlights a critical lesson in drug development: potent cell-free target engagement (Table 1) does not universally translate to whole-cell efficacy across all species (Table 2) due to differences in cell wall permeability, efflux pumps, or alternative metabolic pathways.

Conclusion

The 2-ethylpyridin-4-ol core is a highly efficient starting point for designing mitochondrial Complex I inhibitors. By utilizing the spectrophotometric NADH oxidation assay alongside ATP-based viability screens, researchers can systematically build out the lipophilic side chains of this fragment. The ultimate goal is to bridge the gap between the millimolar activity of the bare fragment and the single-digit nanomolar potency of complex derivatives like Piericidin A1, tailoring the scaffold for specific antimicrobial or neuro-modulatory targets.

References

  • Colon, B. L., et al. (2023). "High-Throughput Screen of Microbial Metabolites Identifies F1FO ATP Synthase Inhibitors as New Leads for Naegleria fowleri Infection". ACS Infectious Diseases.[Link]

  • Bridges, H. R., et al. (2009). "The respiratory complexes I from the mitochondria of two Pichia species". Biochemical Journal.[Link]

  • Hwang, S., et al. (2006). "Total Synthesis of Piericidin A1 and B1 and Key Analogues". Journal of the American Chemical Society.[Link]

  • Jones, A. J. Y., et al. (2017). "Correlating kinetic and structural data on ubiquinone binding and reduction by respiratory complex I". Proceedings of the National Academy of Sciences.[Link]

  • Roessler, M. M., et al. (2008). "Reduction of the Iron−Sulfur Clusters in Mitochondrial NADH:Ubiquinone Oxidoreductase (Complex I) by EuII-DTPA, a Very Low Potential Reductant". Biochemistry.[Link]

  • Kudo, Y., et al. (2025). "An O-acetylated derivative of piericidin A1 produced by Kitasatospora sp. A2-31 has potent activity against the cacao mirid bug, Helopeltis bakeri Poppius". bioRxiv.[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Ethylpyridin-4-OL

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 2-Ethylpyridin-4-OL. As a Senior Application Scientist, this document is crafted to move beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks of Pyridine Derivatives

Pyridine and its derivatives are a class of compounds that necessitate careful handling due to their potential health hazards. Based on data from analogous compounds like 2-ethylpyridine and various pyridinols, we can infer the following potential hazards for 2-Ethylpyridin-4-OL:

  • Acute Toxicity : Pyridine compounds can be harmful if swallowed, inhaled, or in contact with the skin.[1][2][3]

  • Skin and Eye Damage : Direct contact can cause serious skin irritation and severe eye damage.[3][4]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[4]

  • Flammability : Many pyridine derivatives are flammable liquids and vapors.[5][6]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is imperative for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against chemical exposure. The following table summarizes the essential PPE for handling 2-Ethylpyridin-4-OL in a laboratory setting.

Protection Type Required PPE Key Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield is crucial when there is a risk of splashes, especially when handling larger quantities. Standard safety glasses do not offer adequate protection from chemical splashes.[7]
Hand Protection Chemical-Resistant GlovesWhile specific breakthrough times for 2-Ethylpyridin-4-OL are unavailable, gloves made of butyl rubber or polyvinyl alcohol (PVA) are often recommended for pyridine and its derivatives.[7] Nitrile gloves may provide limited splash protection but are not suitable for prolonged contact.[7][8] Always inspect gloves for any signs of degradation or punctures before use.[7]
Body Protection Laboratory CoatA fully buttoned lab coat is mandatory to protect against skin contact.[8][9] For operations with a higher risk of splashes or when handling larger volumes, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Certified Chemical Fume HoodAll handling of 2-Ethylpyridin-4-OL, whether in solid or solution form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7][10]

Operational Plan: A Step-by-Step Guide to PPE Usage

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE Workflow
  • Preparation : Before entering the designated handling area, ensure that your lab coat is on and fully buttoned.

  • Hand Hygiene : Wash and thoroughly dry your hands.

  • Glove Selection and Inspection : Select the appropriate chemical-resistant gloves and inspect them for any defects.

  • Glove Application : Carefully don the gloves, ensuring they cover the cuffs of your lab coat.

  • Eye and Face Protection : Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing PPE Workflow (to be performed in a designated area)
  • Glove Removal : Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection Removal : Remove the face shield and goggles. Clean and store them according to your laboratory's protocol.

  • Lab Coat Removal : Unbutton your lab coat and remove it by folding it inward to avoid contaminating your personal clothing.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated PPE : All disposable PPE, including gloves, must be discarded in a designated and clearly labeled hazardous waste container.[2]

  • Chemical Waste : Waste 2-Ethylpyridin-4-OL and any contaminated materials should be disposed of in accordance with federal, state, and local regulations.[11] This typically involves collection in a designated, sealed container for pickup by a licensed hazardous waste disposal company.[5][12][13] Never dispose of pyridine-containing waste down the drain.[2]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][9][14] Seek immediate medical attention.

  • Eye Contact : Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9][14] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[4][9][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[14] Seek immediate medical attention.

All laboratory personnel should be aware of the location and proper operation of emergency equipment, including safety showers and eyewash stations.[1][7][10]

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 Hazard Assessment & Task Evaluation cluster_1 PPE Selection cluster_2 Operational Procedures start Handling 2-Ethylpyridin-4-OL task Evaluate Task - Small scale vs. Large scale - Solid vs. Liquid - Potential for splash or aerosol generation start->task eye_protection Eye Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for Splash Risk task->eye_protection hand_protection Hand Protection: - Chemical-Resistant Gloves (e.g., Butyl Rubber, PVA) task->hand_protection body_protection Body Protection: - Lab Coat (Minimum) - Add Chemical-Resistant Apron for Splash Risk task->body_protection respiratory_protection Respiratory Protection: - Certified Chemical Fume Hood (Primary) - NIOSH-Approved Respirator (if hood is unavailable) task->respiratory_protection donning Follow Proper Donning Procedure eye_protection->donning hand_protection->donning body_protection->donning respiratory_protection->donning handling Perform Chemical Handling in Designated Area donning->handling doffing Follow Proper Doffing Procedure handling->doffing disposal Dispose of Contaminated PPE and Waste Correctly doffing->disposal

Caption: A workflow diagram illustrating the key decision points for selecting and using appropriate PPE when handling 2-Ethylpyridin-4-OL.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 2-Ethylpyridin-4-OL, ensuring a safe and productive laboratory environment.

References

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